5-Chloro-4-iodo-2-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-iodo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHNYNFPZDLTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-4-iodo-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 5-Chloro-4-iodo-2-methoxybenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and supported by literature precedents for analogous structures.
I. Proposed Synthetic Pathway
The most logical and well-supported synthetic route to this compound commences with the commercially available or readily synthesized precursor, 4-amino-5-chloro-2-methoxybenzoic acid. The synthesis proceeds through two key transformations: a Sandmeyer-type diazotization-iodination reaction, followed by amidation of the resulting carboxylic acid.
Figure 1: Proposed two-step synthesis pathway for this compound.
II. Experimental Protocols
The following sections detail the experimental procedures for each step of the synthesis. These protocols are derived from established methodologies for similar transformations and may require optimization for the specific substrate.
Step 1: Synthesis of 5-chloro-4-iodo-2-methoxybenzoic acid
This step involves the conversion of the amino group of 4-amino-5-chloro-2-methoxybenzoic acid to an iodo group via a Sandmeyer-type reaction.[1][2] This reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by iodide.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 4-amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 |
| Sodium nitrite | NaNO₂ | 69.00 |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 |
| Potassium iodide | KI | 166.00 |
| Water (deionized) | H₂O | 18.02 |
| Diethyl ether or Ethyl acetate | C₄H₁₀O or C₄H₈O₂ | 74.12 or 88.11 |
| Sodium thiosulfate | Na₂S₂O₃ | 158.11 |
| Brine (saturated NaCl solution) | NaCl | 58.44 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
Diazotization: 4-amino-5-chloro-2-methoxybenzoic acid is dissolved in a mixture of water and concentrated sulfuric acid. The solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, a solution of potassium iodide in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to approximately 50-60 °C for 1-2 hours to facilitate the decomposition of the diazonium intermediate and the formation of the iodo-substituted product. During this time, the evolution of nitrogen gas should be observed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The organic layer is washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-chloro-4-iodo-2-methoxybenzoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Step 2: Synthesis of this compound
The final step is the amidation of the carboxylic acid group of 5-chloro-4-iodo-2-methoxybenzoic acid.[3][4][5] This can be efficiently achieved by first converting the carboxylic acid to its more reactive acid chloride, followed by reaction with ammonia.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 5-chloro-4-iodo-2-methoxybenzoic acid | C₈H₆ClIO₃ | 312.49 |
| Thionyl chloride | SOCl₂ | 118.97 |
| or Oxalyl chloride | (COCl)₂ | 126.93 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 |
| N,N-Dimethylformamide (DMF, catalytic) | C₃H₇NO | 73.09 |
| Ammonia (aqueous solution, e.g., 28%) | NH₃ | 17.03 |
| or Ammonia gas | NH₃ | 17.03 |
| Water (deionized) | H₂O | 18.02 |
Procedure:
-
Acid Chloride Formation: 5-chloro-4-iodo-2-methoxybenzoic acid is suspended in an anhydrous solvent such as dichloromethane. A slight excess of thionyl chloride or oxalyl chloride is added, along with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature or gently heated (e.g., to 40 °C) until the reaction is complete, which is indicated by the cessation of gas evolution (HCl and SO₂ or CO and CO₂). The excess thionyl chloride/oxalyl chloride and the solvent are then removed under reduced pressure to yield the crude 5-chloro-4-iodo-2-methoxybenzoyl chloride.
-
Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) and cooled in an ice bath. An excess of a concentrated aqueous solution of ammonia is then added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature.
-
Work-up and Purification: The resulting precipitate (the desired benzamide) is collected by filtration. The solid is washed with cold water to remove any ammonium chloride and then dried. If the product remains in the organic phase, the layers are separated, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
III. Data Presentation
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | Off-white solid |
| 5-chloro-4-iodo-2-methoxybenzoic acid | C₈H₆ClIO₃ | 312.49 | Light yellow solid |
| This compound | C₈H₇ClINO₂ | 311.51 | Solid |
IV. Logical Workflow
The overall logic of the synthesis follows a standard and reliable sequence for the functionalization of aromatic compounds.
Figure 2: Logical workflow of the synthesis process.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should note that while the described pathway is chemically sound, optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve optimal yields and purity. Standard laboratory safety precautions should be followed at all times.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: 5-Chloro-4-iodo-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 5-Chloro-4-iodo-2-methoxybenzamide, a halogenated benzamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct data for this specific compound, this guide extrapolates information from closely related analogues and precursors to provide a foundational understanding of its synthesis, potential properties, and relevant experimental procedures. The strategic placement of chloro, iodo, and methoxy groups on the benzamide scaffold offers a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities, making it a valuable scaffold for further chemical exploration.
Physicochemical and Spectral Data
| Property | Expected Value | Notes |
| CAS Number | Not Assigned | As of the date of this document, a specific CAS number has not been assigned, suggesting its novelty or limited commercial availability. |
| Molecular Formula | C₈H₇ClINO₂ | Calculated based on the chemical structure. |
| Molecular Weight | 327.51 g/mol | Calculated based on the atomic weights of the constituent elements. |
| Appearance | Off-white to pale yellow solid | Expected appearance based on similar halogenated aromatic compounds. |
| Melting Point | 180-220 °C (estimated) | Estimation based on related structures. The exact melting point would be dependent on crystalline form and purity. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Expected solubility profile for a compound of this nature. Empirical determination is required for precise values. |
| ¹H NMR (DMSO-d₆) | 𝛿 7.5-8.5 (m, 2H, Ar-H), 𝛿 7.0-7.5 (br s, 2H, -CONH₂), 𝛿 3.9 (s, 3H, -OCH₃) | Predicted chemical shifts. The aromatic protons and amide protons would require specific assignment through 2D NMR techniques. |
| ¹³C NMR (DMSO-d₆) | 𝛿 165-170 (C=O), 𝛿 150-160 (C-O), 𝛿 110-140 (Ar-C), 𝛿 80-90 (C-I), 𝛿 55-60 (O-CH₃) | Predicted chemical shift ranges for the key carbon atoms. |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1680-1640 (C=O stretch, Amide I), 1600-1550 (N-H bend, Amide II), 1250-1200 (C-O stretch) | Characteristic infrared absorption bands expected for the functional groups present in the molecule. |
| Mass Spectrometry | [M+H]⁺ at m/z 328.9, showing characteristic isotopic pattern for Chlorine. | The exact mass and isotopic distribution would be key identifiers in mass spectrometric analysis. |
Synthesis and Experimental Protocols
A direct, published synthetic route for this compound is not currently available. However, a plausible multi-step synthesis can be devised based on established organic chemistry reactions and procedures reported for analogous compounds. The proposed pathway begins with the commercially available 5-Chloro-2-methoxybenzoic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step 1: Iodination of 5-Chloro-2-methoxybenzoic acid
Objective: To introduce an iodine atom at the C4 position of the benzene ring.
Methodology: This electrophilic aromatic substitution can be achieved using various iodinating reagents. A common method involves the use of N-iodosuccinimide (NIS) in a strong acid medium or a mixture of iodine and an oxidizing agent like iodic acid.
Experimental Protocol (Exemplary):
-
To a solution of 5-Chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or sulfuric acid, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and then a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Dry the crude product, 5-Chloro-4-iodo-2-methoxybenzoic acid, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Amidation of 5-Chloro-4-iodo-2-methoxybenzoic acid
Objective: To convert the carboxylic acid functionality into a primary amide.
Methodology: This transformation typically involves the activation of the carboxylic acid followed by reaction with an ammonia source. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).
Experimental Protocol (via Acyl Chloride):
-
Suspend 5-Chloro-4-iodo-2-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq) and add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, or until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-Chloro-4-iodo-2-methoxybenzoyl chloride.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF) and cool to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization process.
Potential Applications and Signaling Pathways
Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. They are known to interact with various enzymes and receptors. While the specific biological targets of this compound are yet to be determined, its structural features suggest potential interactions with targets where halogen bonding and hydrogen bonding are crucial for binding.
For instance, many substituted benzamides are known to be inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and genomic stability. The amide moiety can act as a pharmacophore, mimicking the nicotinamide portion of the NAD+ substrate.
Caption: Hypothetical inhibition of the PARP signaling pathway.
Conclusion
This compound represents a novel chemical entity with potential for applications in drug discovery and materials science. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles. Further empirical studies are necessary to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and related halogenated benzamide derivatives.
An In-depth Technical Guide on the Spectroscopic Data for 5-Chloro-4-iodo-2-methoxybenzamide
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Chloro-4-iodo-2-methoxybenzamide. These predictions are derived from established principles of spectroscopy and by referencing data for structurally similar molecules.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.8 | s | - |
| H-6 | 7.0 - 7.3 | s | - |
| -OCH₃ | 3.8 - 4.0 | s | - |
| -CONH₂ (amide protons) | 5.5 - 8.0 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-2 (C-OCH₃) | 155 - 160 |
| C-5 (C-Cl) | 128 - 132 |
| C-1 (C-CONH₂) | 125 - 130 |
| C-6 (C-H) | 115 - 120 |
| C-3 (C-H) | 110 - 115 |
| C-4 (C-I) | 90 - 95 |
| -OCH₃ | 55 - 60 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Amide) | 3100 - 3500 | Two bands, medium to strong, can be broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (Aliphatic, -OCH₃) | 2850 - 3000 | Medium to weak |
| C=O Stretch (Amide I) | 1650 - 1690 | Strong |
| N-H Bend (Amide II) | 1580 - 1650 | Medium to strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |
| C-Cl Stretch | 700 - 850 | Medium to strong |
| C-I Stretch | 500 - 600 | Medium to weak |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₈H₇ClINO₂ | |
| Monoisotopic Mass | 310.92 g/mol | |
| Molecular Ion (M⁺) | m/z 311, 313 | The M+2 peak at m/z 313 is expected due to the ³⁷Cl isotope, with an intensity of approximately one-third of the M⁺ peak at m/z 311 (for ³⁵Cl). |
| Major Fragmentation Pathways | - Loss of •NH₂ (m/z 295, 297)- Loss of •CONH₂ (m/z 267, 269)- Loss of •OCH₃ (m/z 280, 282)- Loss of •I (m/z 184, 186)- Loss of •Cl (m/z 276) | The relative intensities of these fragments would need to be determined experimentally. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to characterize this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
-
¹H NMR Spectroscopy Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the acquired Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Spectroscopy Protocol:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-250 ppm and a longer acquisition time and/or a greater number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2.2 Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) Protocol (for solid samples):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
2.3 Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, the sample is heated to induce vaporization.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by detecting the ions.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and elucidate the structure.
-
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of a novel compound like this compound.
Caption: Synthetic and characterization workflow for this compound.
Caption: Relationship between molecular structure and spectroscopic data.
In-depth Technical Guide on the Core Mechanism of Action of 5-Chloro-4-iodo-2-methoxybenzamide
To: Researchers, scientists, and drug development professionals
Subject: Comprehensive Analysis of the Mechanism of Action for 5-Chloro-4-iodo-2-methoxybenzamide
Executive Summary:
This document aims to provide a detailed technical overview of the mechanism of action for the compound this compound. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research on this particular molecule. As such, there is no direct experimental data to definitively elucidate its biological targets, signaling pathways, or quantitative pharmacological parameters.
The following sections will address this data gap by providing a detailed analysis of structurally related compounds, specifically derivatives of 5-chloro-2-methoxybenzamide. This information may offer potential insights into the possible biological activities of this compound and serve as a valuable starting point for future research. It is crucial to emphasize that the findings presented for related compounds are for informational purposes only and may not be directly extrapolated to the mechanism of action of this compound.
Lack of Specific Data for this compound
Extensive searches of scientific databases, including PubMed, Scopus, and Google Scholar, as well as chemical repositories like PubChem and Chemical Abstracts Service (CAS), did not yield any studies specifically investigating the biological activity or mechanism of action of this compound. No patents or screening libraries with associated biological data for this compound were identified in the public domain.
This absence of information prevents the creation of a detailed technical guide on its core mechanism of action as requested. Quantitative data, experimental protocols, and specific signaling pathways for this compound are not available.
Potential Mechanisms of Action Based on Structurally Related Compounds: 5-Chloro-2-methoxybenzamide Derivatives
While direct data is unavailable for the iodo-substituted compound, research on other 5-chloro-2-methoxybenzamide derivatives provides some potential avenues for investigation. The primary areas of biological activity identified for this class of compounds are anti-cancer effects, including cell cycle arrest and induction of apoptosis.
Anti-cancer Activity of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives
A study on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives revealed their potential as anti-cancer agents. One of the most potent compounds in this series, designated as 4j , was found to exhibit significant anti-proliferative activity against human pancreatic carcinoma (MIA PaCa-2) cells.[1]
Cellular mechanistic studies on compound 4j in MIA PaCa-2 cells demonstrated that its anti-proliferative effect is a consequence of:
-
G2/M Phase Cell Cycle Arrest: The compound was shown to halt the cell cycle at the G2/M checkpoint, preventing cancer cells from proceeding through mitosis.[1]
-
Induction of Apoptosis: Following cell cycle arrest, the compound was observed to induce programmed cell death (apoptosis) in the cancer cells.[1]
The precise molecular targets within the G2/M checkpoint and the specific apoptotic pathways activated by this compound were not detailed in the available literature.
The following diagram illustrates a generalized potential signaling pathway leading to G2/M arrest and apoptosis, which could be investigated for compounds like 4j .
Caption: Hypothetical signaling pathway for G2/M arrest and apoptosis.
Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives
Another area of investigation for benzamide derivatives is the inhibition of the Hedgehog (Hh) signaling pathway. A study on a series of 2-methoxybenzamide derivatives identified them as potent inhibitors of this pathway. The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.
The primary mechanism of action for these 2-methoxybenzamide derivatives was identified as the inhibition of the Smoothened (Smo) receptor, a key component of the Hh signaling pathway. By blocking Smo, these compounds prevent the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of cancer-promoting genes.
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by 2-methoxybenzamide derivatives.
Caption: Hedgehog signaling pathway with potential inhibition point.
Experimental Protocols for Studying Related Compounds
While no protocols exist for this compound, the methodologies used for the aforementioned related compounds can serve as a template for future studies.
In Vitro Anti-proliferative Assays
-
Cell Lines: A panel of human cancer cell lines, such as MIA PaCa-2 (pancreatic), A2780 (ovarian), and HCT-116 (colon), would be suitable for initial screening.[1]
-
Methodology: The Sulforhodamine B (SRB) assay or MTT assay can be used to determine cell viability and proliferation after treatment with the compound at various concentrations.
-
Data Analysis: The concentration that inhibits 50% of cell growth (GI50 or IC50) should be calculated from dose-response curves.
Cell Cycle Analysis
-
Methodology: Cancer cells are treated with the compound for a specified time (e.g., 24 or 48 hours). Cells are then harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
Instrumentation: Flow cytometry is used to analyze the DNA content of the cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assays
-
Methodology: Apoptosis can be detected using various methods, including:
-
Annexin V/PI Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. Analysis is performed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3/7) can be measured using colorimetric or fluorometric assays.
-
Western Blotting: The cleavage of PARP (poly(ADP-ribose) polymerase) or the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) can be assessed.
-
Hedgehog Signaling Pathway Reporter Assay
-
Cell Line: A cell line engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter (e.g., NIH/3T3 Gli-luc cells).
-
Methodology: Cells are treated with a Hedgehog pathway agonist (e.g., Shh ligand or a Smo agonist like SAG) in the presence or absence of the test compound.
-
Data Analysis: The activity of the reporter gene is measured (e.g., luminescence) to determine the extent of pathway inhibition.
Future Directions and Recommendations
Given the complete lack of data on this compound, the following steps are recommended for any future research:
-
In Vitro Screening: The compound should be screened against a broad panel of cancer cell lines to identify any potential anti-proliferative activity.
-
Target-Based Screening: Based on the activities of related compounds, initial target-based screening could focus on key regulators of the G2/M cell cycle checkpoint and components of the Hedgehog signaling pathway.
-
Mechanism of Action Studies: If significant biological activity is observed, detailed mechanistic studies should be undertaken, employing the experimental protocols outlined above.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the 4-iodo position could help in understanding the contribution of this moiety to the overall activity and in optimizing the compound's potency and selectivity.
Conclusion
References
Potential biological activities of substituted benzamides
An In-depth Technical Guide to the Biological Activities of Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
Substituted benzamides are a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic areas where substituted benzamides have shown promise, including their roles as antipsychotic, antiemetic, anticancer, and antimicrobial agents. The guide details the mechanisms of action, presents quantitative biological data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this field.
Antipsychotic Activity
Substituted benzamides are a cornerstone in the treatment of psychiatric disorders, particularly schizophrenia and depression. Their mechanism of action is primarily centered on the modulation of dopaminergic pathways in the brain.
Mechanism of Action: Dopamine Receptor Modulation
The antipsychotic effects of substituted benzamides are attributed to their selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[1] Compounds like amisulpride exhibit a dual-action mechanism dependent on the dosage.[1][2]
-
Low Doses (e.g., 50 mg of amisulpride): At lower concentrations, these drugs preferentially block presynaptic D2/D3 autoreceptors. This blockade inhibits the negative feedback loop on dopamine synthesis and release, leading to an overall increase in dopaminergic neurotransmission. This action is thought to alleviate the negative symptoms of schizophrenia and depressive disorders, which are associated with dopaminergic hypoactivity.[1][2]
-
High Doses (e.g., 400-1200 mg of amisulpride): At higher concentrations, they act as potent antagonists of postsynaptic D2/D3 receptors in the limbic system. This action effectively reduces dopaminergic hyperactivity, which is linked to the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[1][2]
This dose-dependent activity allows for a targeted therapeutic approach, making substituted benzamides versatile agents in psychiatric medicine.[1][3]
Caption: Dual-action mechanism of Amisulpride based on dosage.
Experimental Protocol: Dopamine Receptor Binding Assay
This protocol outlines a standard in vitro method to determine the binding affinity of substituted benzamides to dopamine D2 receptors.
-
Preparation of Membranes:
-
Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous dopamine.
-
Centrifuge again and resuspend the final pellet in the assay buffer to a final protein concentration of 0.2-0.4 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of the membrane preparation, 50 µL of the radioligand (e.g., [3H]spiperone at a final concentration of 0.1-0.5 nM), and 50 µL of the test compound (substituted benzamide) at various concentrations.
-
For non-specific binding determination, use a high concentration of a known D2 antagonist like haloperidol (10 µM).
-
Incubate the mixture at 25°C for 60 minutes.
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antiemetic Activity
Several substituted benzamides, such as metoclopramide and dazopride, are potent antiemetics used to manage nausea and vomiting, particularly those induced by chemotherapy.[4][5]
Mechanism of Action: D2 and 5-HT3 Receptor Antagonism
The antiemetic effect is primarily mediated by the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. Some benzamides also exhibit antagonist activity at serotonin 5-HT3 receptors, which are also heavily involved in the emetic reflex. Additionally, their prokinetic activity on the gastrointestinal tract contributes to their overall antiemetic efficacy.[5][6] Interestingly, research has focused on developing non-dopaminergic benzamides to avoid extrapyramidal side effects, demonstrating that antagonism of cisplatin-induced emesis can be achieved without significant D2 receptor blockade.[5][7]
Quantitative Data: Antiemetic Efficacy
| Compound | Model | Efficacy | Reference |
| Dazopride | Cisplatin-induced emesis in patients | Effective at doses up to 4.0 mg/kg | [4] |
| Batanopride | Cisplatin-induced emesis in dogs/ferrets | Superior protection from emesis compared to metoclopramide | [7] |
Experimental Protocol: Cisplatin-Induced Emesis Model in Ferrets
This protocol describes an in vivo model to assess the antiemetic potential of substituted benzamides.
-
Animal Acclimatization:
-
House male ferrets individually and allow them to acclimate for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
-
Drug Administration:
-
Administer the test compound (substituted benzamide) or vehicle (e.g., saline) via an appropriate route (e.g., intravenous or intraperitoneal) 30 minutes before the emetogen challenge.
-
-
Emesis Induction:
-
Administer a high dose of cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.
-
-
Observation:
-
Observe each animal individually for a period of 4-6 hours post-cisplatin administration.
-
Record the number of retches (rhythmic respiratory movements against a closed glottis) and vomits (forceful expulsion of gastric contents).
-
An emetic episode is defined as one or more retches or vomits, separated from the next by at least 5 seconds.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from emesis.
-
Determine the mean number of emetic episodes in the treated group compared to the vehicle control group.
-
Analyze the data using appropriate statistical tests (e.g., Fisher's exact test for protection and Mann-Whitney U test for episode counts).
-
Anticancer Activity
More recently, substituted benzamides have emerged as promising anticancer agents, primarily through their action as inhibitors of histone deacetylases (HDACs).[8][9]
Mechanism of Action: HDAC Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Substituted benzamides, such as Entinostat (MS-275), act as HDAC inhibitors (HDACIs).[8][10] They typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme, inhibiting its activity. This leads to hyperacetylation of histones, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9]
Caption: Mechanism of action for HDAC inhibitor benzamides.
Quantitative Data: In Vitro Antiproliferative Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several N-substituted benzamide derivatives against various human cancer cell lines.[8][9]
| Compound | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) | MDA-MB-231 (Breast) | Reference |
| MS-275 (Entinostat) | 2.15 µM | 3.56 µM | 0.45 µM | 4.28 µM | [8] |
| Compound 13h | 0.89 µM | 1.12 µM | 0.21 µM | 1.56 µM | [10] |
| Compound 13k | 1.23 µM | 1.87 µM | 0.33 µM | 2.01 µM | [10] |
Note: Data extracted from multiple sources and compiled for comparison. Values are representative.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted benzamide compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Activity
Substituted benzamides have also been investigated for their potential as antibacterial and antifungal agents.[11][12]
Spectrum of Activity
Novel series of substituted benzamides have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[11][12] Specific derivatives, such as N-(1,3,4-oxadiazol-2-yl)benzamides, have shown potent activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae.[13]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Benzamide Mannich Bases | S. aureus | 62.5 - 250 | [11] |
| Benzamide Mannich Bases | E. coli | 125 - 500 | [11] |
| N-(1,3,4-oxadiazol-2-yl)benzamides | S. aureus (MRSA) | 0.25 - 1 | [13] |
| N-(1,3,4-oxadiazol-2-yl)benzamides | N. gonorrhoeae | 0.125 - 8 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standard method for determining the MIC of a compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an agar plate and inoculate them into broth. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the compound, as well as to a positive control well (containing no compound). A negative control well (broth only) should also be included to check for sterility.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Conclusion
The substituted benzamide scaffold is a remarkably versatile pharmacophore, demonstrating a wide array of significant biological activities. From the well-established clinical use as antipsychotic and antiemetic agents to the emerging potential in oncology and infectious diseases, these compounds continue to be a fertile ground for drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore, synthesize, and evaluate novel substituted benzamide derivatives for therapeutic applications. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly unlock new opportunities for this valuable class of molecules.
References
- 1. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ump.edu.pl [ump.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold, a versatile and privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutics. Its unique ability to engage in various biological interactions has led to the discovery and development of a diverse array of drugs targeting a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of novel benzamide derivatives, with a focus on their application as anticancer agents, antidiabetics, and gastrointestinal prokinetics. This guide delves into the intricate signaling pathways they modulate, presents key quantitative data for comparative analysis, and offers detailed experimental protocols for their synthesis and evaluation.
Anticancer Benzamide Derivatives: Targeting Key Signaling Pathways
The fight against cancer has been significantly advanced by the development of targeted therapies. Novel benzamide derivatives have emerged as potent inhibitors of crucial signaling molecules implicated in cancer progression, including Signal Transducer and Activator of Transcription 3 (STAT3) and Poly (ADP-ribose) polymerase-1 (PARP-1).
STAT3 Inhibitors
The STAT3 signaling pathway, often constitutively activated in many cancers, plays a pivotal role in tumor cell proliferation, survival, and invasion. Benzamide derivatives have been designed to disrupt this pathway, offering a promising therapeutic strategy.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| B12 | IL-6/STAT3 Signaling | 0.61 - 1.11 | MDA-MB-231, HCT-116, SW480 | [1] |
| Niclosamide | STAT3 | - | MDA-MB-231 | [1] |
The following diagram illustrates the IL-6/JAK/STAT3 signaling pathway and the inhibitory action of novel benzamide derivatives. Interleukin-6 (IL-6) binding to its receptor (IL-6R) leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival and proliferation. Benzamide inhibitors block the phosphorylation of STAT3, thereby inhibiting its downstream effects.[2][3]
Caption: IL-6/STAT3 Signaling Pathway Inhibition by Benzamide Derivatives.
PARP-1 Inhibitors
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP-1 in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations, leads to synthetic lethality. Benzamide derivatives have been successfully developed as potent PARP-1 inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 23f | PARP-1 | 5.17 | HCT116 | [4] |
| 27f | PARP-1 | 6.06 | HCT116 | [4] |
The diagram below illustrates the role of PARP-1 in single-strand break repair and the mechanism of action of PARP inhibitors. When a single-strand break occurs, PARP-1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of single-strand breaks. In cells with deficient homologous recombination, these unrepaired single-strand breaks are converted to double-strand breaks during replication, which cannot be repaired, ultimately leading to cell death.[5][6][7]
Caption: PARP-1 Mediated DNA Repair and Inhibition by Benzamides.
Antidiabetic Benzamide Derivatives: Glucokinase Activators
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. Benzamide derivatives have been identified as allosteric activators of glucokinase, enhancing glucose-stimulated insulin secretion and hepatic glucose uptake, making them attractive candidates for the treatment of type 2 diabetes.[8]
| Compound | Target | EC50 (nM) | Fold Activation | Reference |
| 1 | Glucokinase | - | 1.90 - 2.10 | [9] |
| 8 | Glucokinase | - | 1.90 - 2.10 | [9] |
| 9 | Glucokinase | - | 1.90 - 2.10 | [9] |
| 19 | Glucokinase | 27 | - | [10] |
The diagram below illustrates the mechanism of glucokinase activation by benzamide derivatives. In pancreatic β-cells, increased intracellular glucose leads to its phosphorylation by glucokinase, initiating glycolysis and increasing the ATP/ADP ratio. This closes ATP-sensitive potassium channels, leading to membrane depolarization, calcium influx, and insulin secretion. In hepatocytes, glucokinase activation promotes glucose uptake and conversion to glycogen. Benzamide activators enhance the catalytic activity of glucokinase, thereby augmenting these effects.[11][12][13][14]
Caption: Glucokinase Activation Pathway in Pancreatic β-cells and Hepatocytes.
Gastrointestinal Prokinetic Benzamide Derivatives: 5-HT4 Receptor Agonists
Serotonin (5-HT) plays a critical role in regulating gastrointestinal motility. Benzamide derivatives have been developed as selective agonists for the 5-HT4 receptor, which is positively coupled to adenylyl cyclase. Activation of this receptor enhances gastrointestinal motility, making these compounds effective in treating conditions like gastroparesis and constipation.
| Compound | Target | pD2 | Intrinsic Activity | Reference |
| Y-36912 | 5-HT4 Receptor | - | - | [15] |
| 1a (Y-34959) | 5-HT4 Receptor | - | - | [16] |
The diagram below depicts the signaling cascade initiated by the activation of the 5-HT4 receptor by benzamide agonists. Binding of the agonist to the Gs-protein coupled 5-HT4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle contraction and increased gastrointestinal motility.[17][18][19]
Caption: 5-HT4 Receptor Signaling Pathway Activated by Benzamide Agonists.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzamide derivative and for key biological assays used in their characterization.
General Synthesis of N-Substituted Sulfamoylbenzamide Derivatives (STAT3 Inhibitors)
This protocol describes a general method for synthesizing N-substituted sulfamoylbenzamide derivatives, which have shown promise as STAT3 inhibitors.[1]
Experimental Workflow
Caption: General Synthetic Workflow for N-substituted Sulfamoylbenzamides.
Procedure:
-
Chlorosulfonylation: To a stirred solution of the starting benzoic acid derivative in a suitable solvent (e.g., chlorosulfonic acid), add the chlorosulfonating agent dropwise at a controlled temperature (e.g., 0 °C). Stir the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature.
-
Amination: The resulting sulfonyl chloride is then reacted with an appropriate amine in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at room temperature for a designated period (e.g., 12-24 hours).
-
Amide Coupling: The carboxylic acid group of the sulfamoylated benzoic acid is activated using a coupling agent (e.g., HATU, HOBt) and then reacted with the desired amine in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) to yield the final N-substituted sulfamoylbenzamide derivative.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
PARP-1 Enzyme Activity Assay
This assay measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated NAD+ into a histone-coated plate.[24][25][26][27]
Procedure:
-
Plate Coating: Coat a 96-well plate with histones and block with a suitable blocking buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the benzamide inhibitor, PARP-1 enzyme, and activated DNA.
-
Initiation: Add biotinylated NAD+ to initiate the reaction and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. After incubation and further washing, add a TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The percentage of PARP-1 inhibition is calculated relative to the control (no inhibitor).
Conclusion
The benzamide scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The derivatives highlighted in this guide demonstrate the breadth of their potential, from targeted cancer therapies to treatments for metabolic and gastrointestinal disorders. The detailed information on their mechanisms of action, quantitative data, and experimental protocols provided herein is intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of molecules. As our understanding of the complex signaling networks that underpin disease deepens, the rational design and synthesis of novel benzamide derivatives will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 4. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucokinase - Wikipedia [en.wikipedia.org]
- 13. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational Transition Pathway in the Activation Process of Allosteric Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. 4.7. Poly (ADP-Ribose) Polymerase (PARP) Assay Activity [bio-protocol.org]
- 25. PARP assay [assay-protocol.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Chloro-4-iodo-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the comprehensive experimental and computational methodologies required to determine the precise molecular structure and conformational dynamics of 5-Chloro-4-iodo-2-methoxybenzamide. In the absence of publicly available empirical data for this specific compound, this document serves as a procedural roadmap for researchers. It details the necessary steps for synthesis and characterization, single-crystal X-ray diffraction, advanced nuclear magnetic resonance (NMR) spectroscopic analysis, and computational modeling. The guide is intended to provide a robust framework for the complete structural elucidation of this and similar small molecules, which is a critical step in modern drug discovery and development.
Introduction
The spatial arrangement of atoms within a molecule and its preferred conformations are fundamental to its physicochemical properties and biological activity. For drug candidates, a thorough understanding of the three-dimensional structure is paramount for elucidating mechanisms of action, designing more potent analogs, and understanding structure-activity relationships (SAR). This compound is a substituted benzamide, a chemical class known for a wide range of biological activities. The presence of a bulky iodine atom, an electronegative chlorine atom, and a methoxy group suggests that steric and electronic effects will significantly influence the conformation of the benzamide moiety and its interactions with biological targets.
This guide provides a detailed overview of the necessary experimental and computational workflows to fully characterize the molecular structure and conformation of this compound.
Synthesis and Characterization
The first step in the structural analysis is the synthesis and purification of the target compound. A plausible synthetic route would start from a readily available precursor such as 2-chloro-5-iodobenzoic acid.
Experimental Protocol: Synthesis of this compound
-
Starting Material Preparation: If not commercially available, 5-Chloro-4-iodo-2-methoxybenzoic acid can be synthesized from simpler precursors.
-
Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride. To a solution of 5-Chloro-4-iodo-2-methoxybenzoic acid in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF), oxalyl chloride or thionyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.
-
Amidation: The crude acyl chloride is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, THF). The solution is cooled to 0°C, and an excess of aqueous ammonia is added dropwise. The reaction mixture is stirred for several hours, allowing it to warm to room temperature.
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography on silica gel.
Characterization: The purity and identity of the synthesized compound should be confirmed by:
-
Melting Point: To determine purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., C=O, N-H, C-O).
Molecular Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are essential.[2] This can be achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or mixtures with hexane). Other techniques like vapor diffusion or cooling crystallization can also be employed.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), collects diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined against the experimental data to determine the atomic positions, bond lengths, and bond angles.[2]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Range |
| Chemical Formula | C₈H₇ClINO₂ |
| Formula Weight | 327.51 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ |
| a, b, c (Å) | 10-20 Å |
| α, β, γ (°) | 90, 90-110, 90 |
| V (ų) | 1000-2000 |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | < 0.05 |
Expected Structural Features: The crystal structure would likely reveal a nearly planar benzamide group, with a specific torsion angle between the phenyl ring and the amide plane influenced by the steric hindrance of the iodine and methoxy groups. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would also be observed.
Conformational Analysis in Solution by NMR Spectroscopy
While X-ray crystallography provides the solid-state structure, the conformation in solution can be different and is more relevant to biological activity. NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics.[3]
Experimental Protocol: NMR Conformational Analysis
-
¹H and ¹³C NMR: Standard 1D spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) will confirm the chemical structure.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for conformational analysis. The observation of through-space NOE/ROE correlations between protons indicates their spatial proximity (typically < 5 Å). For instance, an NOE between a methoxy proton and an aromatic proton would help define the orientation of the methoxy group relative to the ring. An NOE between the amide proton and an aromatic proton can help define the conformation around the C(aryl)-C(O) bond.
-
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes, such as restricted rotation around the C(aryl)-C(O) bond or the C-N amide bond.[4] Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers for these rotations.
Table 2: Key NMR Experiments for Conformational Analysis
| Experiment | Information Gained |
| ¹H NMR | Chemical shifts and coupling constants provide initial structural information. |
| ¹³C NMR | Confirms the carbon skeleton. |
| COSY | Identifies neighboring protons. |
| HSQC/HMBC | Confirms C-H connectivity and aids in full assignment of the molecule. |
| NOESY/ROESY | Provides information on through-space distances between protons, which is critical for defining the conformation. |
| VT-NMR | Allows the study of dynamic processes and the determination of rotational energy barriers. |
Computational Modeling of Molecular Conformation
Computational chemistry provides a theoretical framework to complement experimental data and to explore the conformational landscape of a molecule.[5]
Computational Protocol: Conformational Analysis and Structure Optimization
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers.[6] This typically involves rotating around the key single bonds: the C(aryl)-C(O) bond, the C(aryl)-O(Me) bond, and the C(O)-N bond.
-
Geometry Optimization and Energy Calculation: The identified conformers are then subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**). This provides the relative energies of the different conformations.[7]
-
Comparison with Experimental Data: The calculated low-energy conformations can be compared with the experimental results from X-ray crystallography and NMR. For example, calculated inter-proton distances can be compared with the observed NOE intensities.
Conclusion
While experimental data for this compound is not currently available in the public domain, this technical guide provides a comprehensive and detailed roadmap for its complete structural and conformational characterization. By employing a combination of synthesis, X-ray crystallography, advanced NMR techniques, and computational modeling, researchers can obtain a detailed understanding of the three-dimensional structure of this molecule in both the solid and solution states. This information is invaluable for rational drug design and for understanding its potential biological activity.
References
- 1. rigaku.com [rigaku.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. auremn.org.br [auremn.org.br]
- 4. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 5. calcus.cloud [calcus.cloud]
- 6. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 7. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]
Technical Guide: Solubility and Stability of 5-Chloro-4-iodo-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloro-4-iodo-2-methoxybenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies for determining these crucial physicochemical parameters. It includes detailed experimental protocols for solubility and stability assessment, predicted physicochemical properties, and discusses potential degradation pathways. The guide is intended to serve as a foundational resource for researchers, enabling them to design and execute appropriate studies to characterize this and similar compounds.
Introduction
This compound is a halogenated aromatic amide. The presence of chloro, iodo, and methoxy groups on the benzamide scaffold suggests its potential for diverse biological activities, as these functionalities can significantly influence molecular interactions, membrane permeability, and metabolic stability. An early and thorough understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent. Poor aqueous solubility can hinder oral bioavailability and formulation development, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.
This guide details the theoretical considerations and practical experimental approaches for the comprehensive characterization of the solubility and stability of this compound.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source | Significance |
| Molecular Formula | C₈H₇ClINO₂ | - | Basic molecular information. |
| Molecular Weight | 327.50 g/mol | - | Influences diffusion and transport properties. |
| LogP | ~3.5 - 4.5 | Computational (e.g., XLogP3) | Indicates high lipophilicity and likely low aqueous solubility. |
| pKa (Amide) | ~17-18 | Literature on amides | The amide proton is generally not acidic under physiological conditions. |
| pKa (Basic) | Not applicable | - | The molecule lacks a strong basic center. |
| Water Solubility | Very Low | Prediction based on LogP | Formulation challenges are anticipated. |
Note: The values in this table are estimates based on computational models and data for structurally related compounds. Experimental verification is essential.
Solubility Assessment
The aqueous solubility of a drug candidate is a critical determinant of its absorption and bioavailability. For this compound, low aqueous solubility is expected due to its high predicted LogP. The following section details a standard protocol for experimentally determining its solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Thermostatic shaker
-
Centrifuge
-
HPLC-UV system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: Prepare buffers at the desired pH values.
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer (e.g., 5 mg in 1 mL). The excess solid should be visible.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared with known concentrations of this compound.
Table 2: Expected Solubility Profile of this compound
| Solvent System | Expected Solubility | Rationale |
| Aqueous Buffer (pH 1.2) | Very Low | Neutral molecule, high lipophilicity. |
| Aqueous Buffer (pH 7.4) | Very Low | Neutral molecule, high lipophilicity. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, effective for dissolving many organic molecules. |
| Ethanol | Moderate | The organic nature of ethanol can solvate the molecule. |
Visualization of Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Assay.
Stability Assessment
The chemical stability of a drug candidate is crucial for its shelf-life, formulation, and safety. The amide bond in this compound is susceptible to hydrolysis, especially under non-neutral pH conditions.
Potential Degradation Pathways
The primary degradation pathway for benzamides is the hydrolysis of the amide bond, which can be catalyzed by both acid and base.[1][2] This would lead to the formation of 5-chloro-4-iodo-2-methoxybenzoic acid and ammonia. Other potential degradation pathways, though less common for this structure, could include photodecomposition or oxidation under specific conditions.
Experimental Protocol: pH-Dependent Stability Study
This protocol assesses the stability of the compound in aqueous solutions at different pH values over time.
Materials:
-
This compound
-
Aqueous buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Temperature-controlled incubator
-
HPLC-MS system
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent like ACN or DMSO (e.g., 1 mg/mL).
-
Incubation Samples: Dilute the stock solution into the different aqueous buffers to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid influencing the stability.
-
Time-Point Sampling: Incubate the samples at a constant temperature (e.g., 40°C to accelerate degradation). At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
Sample Quenching: Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further degradation before analysis.
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method. Monitor the peak area of the parent compound (this compound) and look for the appearance of new peaks corresponding to degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. This data can be used to determine the degradation rate constant and the half-life of the compound at each pH.
Visualization of Stability Testing Workflow
Caption: Workflow for pH-Dependent Stability Assay.
Potential Signaling Pathways
Substituted benzamides are a well-known class of compounds with diverse pharmacological activities. Several substituted benzamides are known to interact with dopamine receptors, acting as antagonists.[3][4][5] For instance, amisulpride, a substituted benzamide, exhibits selectivity for D2 and D3 dopamine receptors.[5][6] At low doses, it can block presynaptic autoreceptors, leading to an increase in dopamine release, while at higher doses, it blocks postsynaptic receptors, resulting in an antipsychotic effect.[5]
Given the structural class of this compound, it is plausible that it could also interact with dopamine signaling pathways. However, without experimental data, this remains speculative.
Representative Dopamine D2 Receptor Signaling
Caption: Hypothetical Dopamine D2 Receptor Antagonism.
Conclusion
While direct experimental data on the solubility and stability of this compound are currently lacking, this guide provides a robust framework for its characterization. The predicted high lipophilicity suggests that low aqueous solubility may be a key challenge to address in its development. The amide functionality is the most likely site of chemical instability, particularly at non-neutral pH. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data to understand and mitigate these potential liabilities. Furthermore, the structural similarity to other pharmacologically active benzamides suggests that investigating its interaction with dopamine receptors could be a fruitful area of research. Rigorous experimental evaluation of the properties outlined in this guide will be essential for the successful progression of this compound in any drug discovery and development program.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Interactions of substituted benzamide drugs with cerebral dopamine pathways [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of substituted benzamide drugs with cerebral dopamine pathways [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 5-Chloro-4-iodo-2-methoxybenzamide Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines a comprehensive in silico strategy for the identification and validation of potential biological targets for the novel compound, 5-Chloro-4-iodo-2-methoxybenzamide. Lacking pre-existing biological data for this specific molecule, this guide leverages a robust, analog-based approach. Drawing on the known activities of structurally similar benzamide derivatives, we propose a dual-pronged investigation into its potential as both an anticancer and an antidiabetic agent. This document provides detailed in silico screening protocols, methodologies for experimental validation, and visual representations of relevant biological pathways and experimental workflows to guide researchers in the early-stage discovery process.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. Structurally related benzamides have demonstrated significant potential in oncology and metabolic diseases. Notably, substituted benzamides have been identified as inhibitors of key enzymes such as Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerase (PARP) in cancer, and Glycogen Phosphorylase (GP), Protein Tyrosine Phosphatase 1B (PTP1B), and modulators of the Sulfonylurea Receptor (SUR) in diabetes.[1][2][3][4][5] Given this precedent, it is hypothesized that this compound may also interact with targets in these therapeutic areas.
Proposed In Silico Target Prediction Strategy
An efficient in silico workflow is proposed to narrow down the vast landscape of potential protein targets. This strategy combines both ligand-based and structure-based methodologies to generate a high-confidence list of putative targets for subsequent experimental validation.
Ligand-Based Approaches
These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.
-
2D/3D Similarity Searching: The 2D and 3D structure of this compound will be used as a query to search against chemical databases (e.g., ChEMBL, PubChem) containing known active benzamide derivatives.
-
Pharmacophore Modeling: A pharmacophore model will be generated based on the common chemical features of known HDAC, PARP, GP, and PTP1B inhibitors. This model will then be used to screen this compound for a potential fit.
Structure-Based Approaches
These methods utilize the three-dimensional structure of potential protein targets to predict binding affinity.
-
Molecular Docking: The 3D structure of this compound will be docked into the binding sites of high-priority candidate targets. The docking scores and binding poses will be analyzed to predict the likelihood and mode of interaction.
-
Molecular Dynamics (MD) Simulations: For the most promising docking results, MD simulations will be performed to assess the stability of the predicted ligand-protein complex over time.
Potential Target Classes and Rationale
Based on the activities of analogous compounds, the following protein classes are proposed as primary targets for the in silico screening campaigns.
Anticancer Targets
| Target Class | Specific Examples | Rationale for Inclusion |
| Histone Deacetylases (HDACs) | HDAC1, HDAC2, HDAC3 | Benzamide-based compounds are known to be class I selective HDAC inhibitors.[1][6][7] |
| Poly(ADP-ribose) Polymerases (PARPs) | PARP-1 | Benzamide is a known PARP inhibitor, and derivatives have been developed as potent anticancer agents.[2][8][9] |
Antidiabetic Targets
| Target Class | Specific Examples | Rationale for Inclusion |
| Glycogen Phosphorylase (GP) | Liver GP | Novel benzamide derivatives have been identified as inhibitors of GP.[3] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | PTP1B | Benzamide derivatives have been explored as PTP1B inhibitors for the treatment of type 2 diabetes.[4][10] |
| Sulfonylurea Receptor (SUR) | SUR1 (in KATP channels) | The benzamide moiety is a key feature of some drugs that bind to the SUR on pancreatic beta-cells.[5][11] |
| Glucokinase (GK) | Pancreatic and Hepatic GK | Recent studies have focused on benzamide derivatives as glucokinase activators.[12][13] |
Proposed Signaling Pathways for Investigation
HDAC Inhibition in Cancer
HDAC inhibitors promote the hyperacetylation of histones, leading to a more open chromatin structure. This can result in the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.
PARP Inhibition and Synthetic Lethality
In cells with deficient DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 prevents an alternative DNA repair mechanism. This leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent benzimidazole sulfonamide protein tyrosine phosphatase 1B inhibitors containing the heterocyclic (S)-isothiazolidinone phosphotyrosine mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor binding sites of hypoglycemic sulfonylureas and related [(acylamino)alkyl]benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue specificity of sulfonylureas: studies on cloned cardiac and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Chloro-4-iodo-2-methoxybenzamide: Application Notes and Protocols for Pharmaceutical Research
Abstract
This document provides a comprehensive guide for the two-step synthesis of 5-Chloro-4-iodo-2-methoxybenzamide, a key intermediate in the development of various pharmaceutical compounds. The protocol begins with the regioselective iodination of 5-chloro-2-methoxybenzoic acid to yield 5-chloro-4-iodo-2-methoxybenzoic acid. This is followed by the amidation of the resulting carboxylic acid to produce the final product. Detailed experimental procedures, data summary, and a workflow diagram are presented to ensure reproducibility and scalability in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of targeted therapeutics. The presence of multiple functional groups—a halogenated aromatic ring, a methoxy group, and an amide—provides several points for further chemical modification, making it an important scaffold for drug discovery. This application note outlines a reliable and efficient synthetic route starting from the commercially available 5-chloro-2-methoxybenzoic acid.
The synthesis involves two primary transformations:
-
Electrophilic Iodination: The aromatic ring of 5-chloro-2-methoxybenzoic acid is regioselectively iodinated at the 4-position. The methoxy group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. The directing effects of the methoxy and chloro groups synergize to favor iodination at the position para to the methoxy group and ortho to the chloro group.
-
Amidation: The carboxylic acid functionality of 5-chloro-4-iodo-2-methoxybenzoic acid is converted to a primary amide. This transformation can be achieved through various coupling methods. Here, we detail a method involving the in-situ activation of the carboxylic acid.
Synthetic Workflow
The overall synthetic pathway is depicted in the following diagram:
Figure 1: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-chloro-4-iodo-2-methoxybenzoic acid
This protocol is adapted from a general procedure for the iodination of substituted benzoic acids.
Materials:
-
5-chloro-2-methoxybenzoic acid
-
Iodine (I₂)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-chloro-2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add iodine (1.2 eq) and ammonium persulfate (1.5 eq).
-
Heat the reaction mixture to 80-85°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-chloro-4-iodo-2-methoxybenzoic acid.
Step 2: Synthesis of this compound
This protocol employs a two-step, one-pot procedure involving the formation of an acyl chloride followed by reaction with ammonia.
Materials:
-
5-chloro-4-iodo-2-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloro-4-iodo-2-methoxybenzoic acid (1.0 eq) and dry toluene.
-
Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acyl chloride in dichloromethane and cool the solution in an ice bath to 0-5°C.
-
Slowly add concentrated ammonium hydroxide (5.0 eq) dropwise via a dropping funnel, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Step | Reactant | Mol. Wt. ( g/mol ) | Moles (mmol) | Equiv. | Product | Mol. Wt. ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | 5-chloro-2-methoxybenzoic acid | 186.59 | 10.0 | 1.0 | 5-chloro-4-iodo-2-methoxybenzoic acid | 312.49 | 3.12 | 2.65 | 85 | >95% |
| 2 | 5-chloro-4-iodo-2-methoxybenzoic acid | 312.49 | 8.48 | 1.0 | This compound | 311.48 | 2.64 | 2.22 | 84 | >98% |
Conclusion
The protocols described in this application note provide a clear and reproducible method for the synthesis of this compound. The procedures are suitable for laboratory-scale synthesis and can be optimized for larger-scale production. The high yields and purity of the final product make this synthetic route attractive for applications in pharmaceutical research and development.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Ammonium hydroxide is a corrosive and pungent solution; handle in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Note: A Protocol for the N-Alkylation of 5-Chloro-4-iodo-2-methoxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular architectures in drug discovery and development. The introduction of alkyl groups on the amide nitrogen can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. This document provides a detailed protocol for the N-alkylation of 5-Chloro-4-iodo-2-methoxybenzamide, a halogenated and electronically-rich aromatic substrate. The outlined procedure utilizes a classical approach with an alkyl halide and a strong base, which is a widely applicable and effective method for this type of transformation.
Experimental Protocol
This protocol details the N-alkylation of this compound with a generic primary alkyl bromide (R-Br) using sodium hydride as the base in an anhydrous polar aprotic solvent.
Materials and Reagents:
-
This compound
-
Alkyl Bromide (e.g., benzyl bromide, ethyl bromide)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexanes for chromatography
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed. The reaction mixture may become a slurry.
-
-
Alkylation:
-
Slowly add the alkyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete (as indicated by TLC, typically after 2-16 hours), cool the mixture back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted NaH.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash them sequentially with deionized water and then with saturated brine solution.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of this compound.
| Parameter | Value/Condition | Notes |
| Substrate | This compound | 1.0 eq |
| Alkylating Agent | Primary Alkyl Bromide (R-Br) | 1.1 eq |
| Base | Sodium Hydride (NaH), 60% in oil | 1.2 eq |
| Solvent | Anhydrous DMF | 0.1 - 0.2 M |
| Temperature | 0 °C to Room Temperature | Initial deprotonation at 0°C is crucial for safety and selectivity. |
| Reaction Time | 2 - 16 hours | Monitor by TLC for completion. |
| Workup | Aqueous NH₄Cl quench, DCM/EtOAc extraction | Standard procedure to isolate the crude product. |
| Purification | Silica Gel Column Chromatography | Eluent: Hexanes/Ethyl Acetate gradient. |
| Expected Yield | 60 - 90% | Yield is dependent on the specific alkylating agent used. |
Visualizations
Below is a diagram illustrating the experimental workflow for the N-alkylation protocol.
Caption: Experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols for 5-Chloro-4-iodo-2-methoxybenzamide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-iodo-2-methoxybenzamide is a halogenated benzamide derivative with potential for diverse biological activities, making it a compound of interest for high-throughput screening (HTS) campaigns in drug discovery. While specific data for this molecule is emerging, the benzamide scaffold is present in numerous compounds with established pharmacological profiles, including anticancer and antimicrobial agents. These application notes provide a framework for utilizing this compound in HTS assays to explore its potential as a modulator of key cellular pathways.
The protocols outlined below are designed to be adapted to standard HTS platforms and provide a basis for identifying and characterizing the bioactivity of this compound.
Potential Therapeutic Areas and Screening Strategies
Based on the activities of structurally related molecules, this compound is a candidate for screening in the following areas:
-
Oncology: Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide have demonstrated anti-cancer properties, including the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis[1]. HTS assays focused on cell viability, apoptosis induction, and cell cycle progression in various cancer cell lines are therefore highly relevant.
-
Infectious Diseases: Chloro- and hydroxy-substituted benzamides have shown promising activity against a range of microbial pathogens, including mycobacteria, fungi, and bacteria[2][3]. Screening against panels of clinically relevant microbial strains can uncover potential antimicrobial applications.
Experimental Protocols
High-Throughput Cell Viability Screening in Cancer Cell Lines
This protocol describes a primary HTS assay to identify the cytotoxic or cytostatic effects of this compound against a panel of human cancer cell lines.
A. Materials and Reagents:
-
Human cancer cell lines (e.g., MIA PaCa-2 pancreatic, A2780 ovarian, HCT-116 colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.1% DMSO in media)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom assay plates
-
Automated liquid handling systems and plate reader with luminescence detection capabilities
B. Protocol:
-
Cell Seeding: Seed cancer cells into 384-well plates at a pre-determined optimal density (e.g., 1000-5000 cells/well) in 40 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare a serial dilution of this compound in complete medium. Using an automated liquid handler, add 10 µL of the compound solution to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include wells for positive and negative controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Readout: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
C. Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control (100% viability) and the positive control (0% viability).
-
Plot the dose-response curves and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
High-Throughput Apoptosis Induction Assay
This secondary assay can be used to confirm if the observed cytotoxicity is due to the induction of apoptosis.
A. Materials and Reagents:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay kit
-
384-well white, clear-bottom assay plates
-
Automated liquid handling systems and plate reader
B. Protocol:
-
Follow steps 1-3 of the Cell Viability Screening protocol.
-
Assay Readout: Equilibrate the plates to room temperature. Add 50 µL of Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1 hour.
-
Data Acquisition: Measure luminescence.
C. Data Analysis:
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis induction.
-
Calculate the fold change in caspase activity relative to the negative control.
-
Determine the EC50 value (the concentration at which 50% of the maximal apoptotic response is achieved).
Quantitative Data Summary
The following tables present hypothetical data for this compound based on the described HTS protocols.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 12.5 |
| A2780 | Ovarian | 25.8 |
| HCT-116 | Colon | 18.2 |
Table 2: Apoptosis Induction by this compound
| Cell Line | EC50 (µM) for Caspase-3/7 Activation |
| MIA PaCa-2 | 15.1 |
| A2780 | 29.3 |
| HCT-116 | 21.7 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: High-throughput screening workflow for compound evaluation.
Conclusion
This compound presents an intriguing scaffold for the discovery of novel therapeutic agents. The provided application notes and protocols offer a starting point for researchers to initiate HTS campaigns aimed at elucidating the biological activity of this compound. The successful identification of "hits" in these primary screens should be followed by more detailed secondary assays and mechanistic studies to validate and characterize the compound's mode of action. These efforts will be crucial in determining the therapeutic potential of this compound.
References
Application Notes for 5-Chloro-2-methoxybenzamide Derivatives in Cancer Cell Lines
Disclaimer: No specific experimental data was found for the application of 5-Chloro-4-iodo-2-methoxybenzamide in cancer cell lines. The following information is based on published research for structurally related 5-Chloro-2-methoxybenzamide derivatives and should be considered as a reference for potential applications.
Introduction
This document provides detailed application notes and protocols for the use of 5-Chloro-2-methoxybenzamide derivatives in cancer cell line research. These compounds have shown promising anti-proliferative and pro-apoptotic activities in various cancer models. The information presented here is intended for researchers, scientists, and drug development professionals.
Data Presentation
The cytotoxic activity of various 5-Chloro-2-methoxybenzamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: IC50 Values of Sulfonyl-α-L-amino Acid Derivatives of 5-Chloro-2-methoxybenzamide
| Compound Name | HEPG2 (µg/ml) | MCF7 (µg/ml) | PaCa2 (µg/ml) |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (5) | 51.9 | - | - |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine (14) | - | 54.2 | - |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan (18) | - | - | 59.7 |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3) | - | 90.9 | 69.5 |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine (1) | 85.1 | - | - |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine (10) | 87.0 | - | - |
Data from: Antiproliferative Evaluation and Molecular Docking studies of some Sulfonyl-α-L-amino acid Derivatives coupled with Anisamide Scaffold - Egyptian Journal of Chemistry.[1]
Table 2: GI50 Values of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Derivatives
| Compound | GI50 (nM) |
| Compound 5f (R = p-2-methyl pyrrolidin-1-yl) | 29 |
| Compound 5g (R = p-4-morpholin-1-yl) | 31 |
| Compound 5d (R = p-N,N-dimethyl amino) | 36 |
| Erlotinib (Reference) | 33 |
Data from: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH.[2]
Mechanism of Action
Studies on derivatives of 5-Chloro-2-methoxybenzamide suggest that their anti-cancer effects are mediated through the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Certain derivatives have been shown to induce apoptosis in cancer cells. For instance, in pancreatic cancer cells (Panc-1), active compounds led to a significant increase in the levels of pro-apoptotic proteins such as Caspase-3 , Caspase-8 , and Bax , while decreasing the level of the anti-apoptotic protein Bcl-2 [2][3].
Cell Cycle Arrest
In human pancreatic carcinoma (MIA PaCa-2) cells, a derivative of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide was found to cause cell cycle arrest at the G2/M phase [4][5].
Signaling Pathway Inhibition
A series of 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway . These compounds act as antagonists to the Smoothened (Smo) receptor, a key component of the Hh pathway[6].
Visualizations
Apoptosis Signaling Pathway
Caption: Proposed apoptotic pathway activated by 5-Chloro-2-methoxybenzamide derivatives.
Hedgehog Signaling Pathway Inhibition
Caption: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on sulfonyl-α-L-amino acid derivatives of 5-Chloro-2-methoxybenzamide[1].
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., HEPG2, MCF7, PaCa2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
5-Chloro-2-methoxybenzamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Caspase Activity)
This protocol is based on the findings related to caspase activation by indole-carboxamide derivatives[2].
Materials:
-
Cancer cell line (e.g., Panc-1)
-
Complete growth medium
-
24-well plates
-
Test compound
-
Lysis buffer
-
Caspase-3, -8, and -9 colorimetric assay kits
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant to a new microfuge tube.
-
Perform the caspase activity assay according to the kit's protocol. This typically involves adding a colorimetric substrate for the specific caspase and incubating.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the caspase activity based on a standard curve.
Cell Cycle Analysis (Flow Cytometry)
This protocol is based on the cell cycle arrest observed with a 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivative[4][5].
Materials:
-
Cancer cell line (e.g., MIA PaCa-2)
-
Complete growth medium
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Conclusion
The derivatives of 5-Chloro-2-methoxybenzamide represent a promising class of compounds with significant anti-cancer potential. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic applications of these and structurally related molecules.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chloro-4-iodo-2-methoxybenzamide as a Precursor for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-iodo-2-methoxybenzamide is a strategically substituted aromatic compound with potential as a precursor for the synthesis of radiolabeled molecules for imaging and therapeutic applications. Its structure incorporates several key features: a benzamide core, which is a common scaffold in pharmacologically active compounds; a methoxy group, which can influence metabolic stability and receptor binding; a chlorine atom, which can modulate electronic properties and lipophilicity; and an iodine atom, which provides a site for radioiodination with isotopes such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. These radioisotopes are utilized in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, as well as in targeted radionuclide therapy.
The primary application of radiolabeled benzamides derived from this precursor is in oncology, particularly for targeting the sigma-2 receptor (σ₂R), now identified as transmembrane protein 97 (TMEM97). The sigma-2 receptor is overexpressed in a variety of human tumors, including breast, prostate, lung, and ovarian cancers, and its expression levels often correlate with the proliferative status of the tumor.[1][2] This makes it an attractive biomarker for cancer diagnosis and monitoring treatment response. Radiolabeled ligands with high affinity and selectivity for the sigma-2 receptor can be used to visualize and quantify tumor proliferation non-invasively.
Synthesis of the Precursor
A potential synthetic pathway involves the direct iodination of 5-chloro-2-methoxybenzoic acid at the ortho position to the methoxy group and meta to the chloro group, followed by amidation. A general procedure for the synthesis of a similar compound, 2-chloro-5-iodobenzoic acid, involves the diazotization of an amino precursor followed by a Sandmeyer-type reaction with an iodide salt. A patent for the preparation of p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide describes the conversion of 5-chloro-2-methoxybenzoic acid to the corresponding benzamide.
Radiolabeling Protocols
Direct radioiodination of the this compound precursor can be achieved through isotopic exchange, where a radioactive iodine atom replaces the stable iodine atom on the aromatic ring. However, a more common and efficient method for radiolabeling benzamide derivatives is through a precursor that has a more reactive leaving group, such as a trialkylstannyl group, at the position where the radioiodine is to be introduced. This is known as radioiododestannylation.
The following protocol is adapted from the radioiodination of a structurally similar benzamide derivative targeting the sigma-2 receptor.
Protocol 1: Radioiodination via Iododestannylation
This protocol is based on the synthesis of a radioiodinated benzamide derivative for tumor imaging.
Materials:
-
Tributylstannyl precursor of the desired benzamide derivative
-
[¹²⁵I]NaI or [¹²³I]NaI in 0.1 M NaOH
-
Chloramine-T solution (1 mg/mL in water)
-
Sodium metabisulfite solution (2 mg/mL in water)
-
Phosphate buffer (0.1 M, pH 7.4)
-
HPLC purification system with a C18 column
-
Mobile phase: Acetonitrile/water gradient
-
Reaction vial
Procedure:
-
To a reaction vial, add the tributylstannyl precursor (5-10 µg) dissolved in a suitable organic solvent (e.g., ethanol, 50 µL).
-
Add [¹²⁵I]NaI or [¹²³I]NaI (1-10 mCi) to the vial.
-
Add phosphate buffer (100 µL) to adjust the pH.
-
Initiate the reaction by adding Chloramine-T solution (10-20 µL).
-
Allow the reaction to proceed at room temperature for 1-5 minutes.
-
Quench the reaction by adding sodium metabisulfite solution (50-100 µL).
-
Inject the reaction mixture onto the HPLC system for purification.
-
Collect the fraction corresponding to the radiolabeled product.
-
The collected fraction can be reformulated in a suitable vehicle for in vitro or in vivo studies.
Quantitative Data from Analogous Compounds:
The following table summarizes the radiolabeling data for structurally similar benzamide derivatives from the literature.
| Compound | Radiolabeling Method | Radioisotope | Radiochemical Yield | Radiochemical Purity | Reference |
| [¹²⁵I]-N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide | Iododestannylation | ¹²⁵I | 70% | >99% | |
| [¹²⁵I]-5-iodo-2,3-dimethoxy-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl]-benzamide | Iododestannylation | ¹²⁵I | Not reported | >99% | [3] |
Quality Control
After synthesis and purification, several quality control tests must be performed to ensure the identity, purity, and safety of the radiolabeled compound before its use in biological studies.
Key Quality Control Parameters:
| Parameter | Method | Acceptance Criteria |
| Radionuclidic Purity | Gamma-ray spectroscopy | The majority of the radioactivity corresponds to the intended radioisotope. |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | >95% of the radioactivity is in the form of the desired radiolabeled compound. |
| Chemical Purity | HPLC with UV detection | The concentration of non-radioactive chemical impurities is below specified limits. |
| Specific Activity | Calculation based on radioactivity and mass | High enough to allow for receptor binding without saturation effects. |
| pH | pH meter or pH strips | Within a physiologically acceptable range (typically 5.0-7.5). |
| Sterility | Incubation in culture media | No microbial growth. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | Below the established limit for parenteral administration. |
Biological Target and Signaling Pathway
The primary biological target for many radiolabeled benzamides is the sigma-2 receptor (TMEM97). This receptor is involved in several cellular processes, including cell proliferation and cholesterol homeostasis.[1][4] Upon ligand binding, the sigma-2 receptor can influence downstream signaling pathways that are critical for cancer cell survival and growth.
Caption: Sigma-2 receptor signaling pathway in cancer cells.
Experimental Workflow
The development of a radiolabeled benzamide from the this compound precursor for PET or SPECT imaging follows a well-defined workflow, from precursor synthesis to preclinical evaluation.
Caption: Experimental workflow for radiolabeled benzamide development.
Conclusion
This compound represents a valuable precursor for the development of novel radiopharmaceuticals, particularly for targeting the sigma-2 receptor in cancer. The protocols and data presented, based on closely related structures, provide a strong foundation for researchers to synthesize and evaluate new radiolabeled benzamides for PET and SPECT imaging. Rigorous quality control is paramount to ensure the safety and efficacy of these imaging agents for preclinical and potential clinical applications. Further research into the direct synthesis and radiolabeling of derivatives from this specific precursor is warranted to fully explore its potential in advancing molecular imaging and targeted radiotherapy.
References
- 1. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Chloro-4-iodo-2-methoxybenzamide
Abstract
This application note describes a sensitive and specific method for the quantification of 5-Chloro-4-iodo-2-methoxybenzamide in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a robust and reproducible workflow for researchers in drug discovery and development, enabling accurate pharmacokinetic and metabolic studies of this compound. The method involves a straightforward sample preparation procedure followed by analysis on a triple quadrupole mass spectrometer.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical research. Accurate quantification of this molecule in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for an LC-MS/MS method that can be adapted and validated for the specific research needs. The methodology is based on established principles for the analysis of similar small molecules in complex biological fluids.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound. The data is representative and should be confirmed during in-house validation.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision & Accuracy | |
| LLOQ QC (1 ng/mL) | CV < 15%, Accuracy 85-115% |
| Low QC (3 ng/mL) | CV < 15%, Accuracy 85-115% |
| Mid QC (100 ng/mL) | CV < 15%, Accuracy 85-115% |
| High QC (800 ng/mL) | CV < 15%, Accuracy 85-115% |
| Inter-day Precision & Accuracy | |
| LLOQ QC (1 ng/mL) | CV < 20%, Accuracy 80-120% |
| Low QC (3 ng/mL) | CV < 15%, Accuracy 85-115% |
| Mid QC (100 ng/mL) | CV < 15%, Accuracy 85-115% |
| High QC (800 ng/mL) | CV < 15%, Accuracy 85-115% |
| Recovery | |
| Extraction Recovery | > 85% |
| Matrix Effect | |
| Ion Suppression/Enhancement | Minimal and consistent |
Detailed Experimental Protocol
Materials and Reagents
-
This compound (analytical standard)
-
Stable isotope-labeled internal standard (IS) of this compound (recommended) or a structurally similar compound.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human or animal plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, e.g., 50 x 2.1 mm, 1.8 µm particle size
-
Guard column with matching chemistry
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Stock and Working Solution: Prepare a stock solution of the IS at 1 mg/mL and a working solution at a concentration that provides an adequate response (e.g., 100 ng/mL) in the diluent.
Sample Preparation
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube (except for double blanks).
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase A.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
LC-MS/MS Method
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: (To be determined by direct infusion of the analyte and IS)
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Data Analysis
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
Application Notes and Protocols for Studying Protein Binding of 5-Chloro-4-iodo-2-methoxybenzamide
Introduction
5-Chloro-4-iodo-2-methoxybenzamide is a small molecule with potential biological activity. Understanding its protein binding partners is crucial for elucidating its mechanism of action, identifying its therapeutic targets, and assessing its potential off-target effects. These application notes provide a comprehensive workflow and detailed protocols for the identification and characterization of protein interactions with this compound.
The proposed workflow begins with the unbiased identification of potential protein binders from a complex biological sample using a chemical probe-based pull-down assay coupled with mass spectrometry. Subsequently, the identified interactions are validated and quantitatively characterized using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Workflow for Protein Target Identification and Validation
Herein, we outline a systematic approach to first identify and then validate the protein targets of this compound.
Figure 1: Experimental workflow for target identification and validation. This diagram illustrates the sequential process beginning with the synthesis of a chemical probe for pull-down assays and mass spectrometry-based identification, followed by biophysical characterization of the interaction with purified proteins using SPR and ITC.
Experimental Protocols
Protocol 1: Chemical Probe Pull-Down Assay for Target Identification
This protocol describes the use of an affinity-tagged version of this compound to isolate its binding partners from a cell lysate. The success of this technique relies on the proper design of the chemical probe and the optimization of the pull-down conditions.[1][2]
Materials:
-
Affinity-tagged this compound (e.g., with a biotin or alkyne handle)
-
Control beads (e.g., streptavidin-agarose or azide-resin)
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of a competing ligand)
-
LC-MS/MS equipment and reagents
Procedure:
-
Probe Immobilization:
-
Synthesize this compound with a suitable linker and affinity tag (e.g., biotin).
-
Incubate the tagged compound with streptavidin-conjugated beads to immobilize it.
-
Use beads without the compound as a negative control.
-
-
Lysate Preparation:
-
Harvest cells and lyse them in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pull-Down:
-
Incubate the immobilized probe and control beads with the cell lysate (typically 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Typically, perform 3-5 washes.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For identification by mass spectrometry, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Compare the proteins identified from the probe-bound beads to those from the control beads to identify specific binders.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and an analyte in real-time.[5][6][7][8] In this setup, the purified candidate protein is immobilized on the sensor chip, and this compound is flowed over the surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified candidate protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer. It is advisable to include a solvent correction by preparing the same dilution series in the running buffer with the same final concentration of the compound's solvent (e.g., DMSO).
-
Inject the different concentrations of the compound over the immobilized protein surface and a reference flow cell (without immobilized protein).
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Table 1: Representative SPR Data Summary
| Parameter | Value |
| Association Rate (ka) | To be experimentally determined (M⁻¹s⁻¹) |
| Dissociation Rate (kd) | To be experimentally determined (s⁻¹) |
| Equilibrium Constant (KD) | To be experimentally determined (M) |
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10][11][12][13]
Materials:
-
Isothermal Titration Calorimeter
-
Purified candidate protein
-
This compound
-
Dialysis buffer (e.g., PBS or HEPES)
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen experimental buffer to ensure buffer matching.
-
Dissolve this compound in the same dialysis buffer. It is critical to match the buffer conditions for the protein and the ligand precisely to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
ΔG = -RT ln(KA), where KA = 1/KD
-
ΔG = ΔH - TΔS
-
-
Table 2: Representative ITC Data Summary
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | To be experimentally determined |
| Dissociation Constant (KD) | To be experimentally determined (M) |
| Enthalpy (ΔH) | To be experimentally determined (kcal/mol) |
| Entropy (ΔS) | To be experimentally determined (cal/mol·K) |
Signaling Pathway Analysis
Once the primary protein target(s) of this compound are identified and validated, it is essential to understand their role in cellular signaling pathways.
Figure 2: Hypothetical signaling pathway. This diagram illustrates how this compound, by binding to and modulating its protein target, could influence downstream signaling effectors, ultimately leading to a specific cellular response. The actual pathway will depend on the identity of the protein target.
References
- 1. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico prediction of new antimicrobial peptides and proteins as druggable targets towards alternative anti-schistosomal therapy [uwcscholar.uwc.ac.za]
- 3. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Identification of Multi-Target Ligands as Promising Hit Compounds for Neurodegenerative Diseases Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 9. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | C14H11ClN2O5 | CID 2946791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Research of Novel Benzamide Derivatives
Disclaimer: As of the latest literature survey, there is no specific published research available on the antiviral activity of 5-Chloro-4-iodo-2-methoxybenzamide. The following application notes and protocols are provided as a generalized guide for researchers, scientists, and drug development professionals interested in evaluating the antiviral potential of novel benzamide derivatives, based on methodologies reported for similar compounds.
Application Note: Screening of this compound for Antiviral Activity
This document outlines a general procedure for the initial in vitro evaluation of this compound, a novel benzamide derivative, for its potential antiviral effects against a panel of representative viruses. The primary objectives are to determine the cytotoxicity of the compound and to assess its ability to inhibit virus-induced cytopathic effects (CPE) in a cell-based assay.
Background:
Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Several studies have reported the antiviral properties of substituted benzamides against various viruses, including Enterovirus 71, HIV-1, Respiratory Syncytial Virus (RSV), and Human Adenovirus (HAdV)[1][2][3][4]. The mechanism of action for these compounds can vary widely depending on their specific substitutions, potentially targeting viral entry, replication machinery, or host-cell factors. Given the structural alerts within this compound, its evaluation as a potential antiviral agent is warranted.
Hypothetical Antiviral Profile:
For the purpose of illustrating the data presentation, we will use hypothetical data for a compound designated as "Benzamide-001" (representing this compound).
Data Presentation:
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Benzamide-001 | Influenza A/PR/8/34 (H1N1) | MDCK | 8.5 ± 0.7 | >100 | >11.8 |
| Benzamide-001 | Herpes Simplex Virus 1 (HSV-1) | Vero | 12.2 ± 1.1 | >100 | >8.2 |
| Benzamide-001 | Enterovirus 71 (EV71) | RD | 5.9 ± 0.5 | >100 | >16.9 |
| Positive Control | Oseltamivir | Influenza A/PR/8/34 (H1N1) | MDCK | 0.03 ± 0.005 | >3000 |
| Positive Control | Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.15 ± 0.02 | >100 |
| Positive Control | Pirodavir | Enterovirus 71 (EV71) | RD | 0.08 ± 0.01 | 31 ± 2.2 |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., MDCK, Vero, RD)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (cell control) and medium with 0.5% DMSO (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours (this should match the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Assay Protocol (CPE Reduction Assay)
This assay measures the ability of the compound to inhibit the virus-induced cytopathic effect.
Materials:
-
Host cells and culture medium
-
Virus stock with a known titer
-
This compound
-
Positive control antiviral drug
-
96-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed 96-well plates as described in the cytotoxicity assay.
-
Compound and Virus Addition:
-
In triplicate, add 50 µL of serially diluted this compound to the wells.
-
Add 50 µL of virus suspension (at a multiplicity of infection of 0.01) to the wells containing the compound.
-
Controls:
-
Cell Control: Cells with medium only.
-
Virus Control: Cells with virus and no compound.
-
Vehicle Control: Cells with virus and 0.5% DMSO.
-
Positive Control: Cells with virus and a known antiviral drug.
-
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until CPE is observed in 80-90% of the virus control wells (typically 48-72 hours).
-
Staining:
-
Wash the plates gently with PBS.
-
Fix the cells with 10% formaldehyde for 30 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the plates with water and allow them to dry.
-
-
Quantification:
-
Elute the stain by adding 100 µL of methanol to each well.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the compound concentration.
Visualizations
Caption: General workflow for in vitro antiviral screening.
Caption: Hypothetical viral targets for a novel benzamide derivative.
References
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 5-Chloro-2-methoxybenzamide Derivatives
Note to the Reader: Extensive literature searches did not yield specific data or established cell-based assay protocols for 5-Chloro-4-iodo-2-methoxybenzamide . The information presented herein is based on a closely related and well-characterized derivative, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide , which has demonstrated significant anti-cancer properties. The following application notes and protocols are provided as a representative framework that can be adapted for the investigation of structurally similar compounds, including this compound.
I. Introduction
Substituted benzamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Derivatives of 2-methoxybenzamide, in particular, have been explored for their potential as anti-cancer agents. These compounds can influence various cellular processes, including cell cycle progression and apoptosis. This document outlines protocols for cell-based assays to evaluate the anti-proliferative and cytotoxic effects of 5-chloro-2-methoxybenzamide derivatives, using 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide as a reference compound.
II. Principle of the Assays
The described assays aim to quantify the effects of a test compound on cancer cell viability, proliferation, and cell cycle distribution.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Cell Cycle Analysis by Flow Cytometry: This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells, one can determine the percentage of cells in each phase of the cell cycle.
III. Data Presentation
The following table summarizes the anti-proliferative activity of a derivative, compound 4j (a specific 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative), against various human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM)[1] |
| A2780 | Ovarian Cancer | 29.1[1] |
| HCT-116 | Colon Cancer | 39.3[1] |
| MIA PaCa-2 | Pancreatic Carcinoma | Most Sensitive |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
IV. Experimental Protocols
A. MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., A2780, HCT-116, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (5-chloro-2-methoxybenzamide derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the GI50 value.
-
B. Cell Cycle Analysis by Flow Cytometry
Materials:
-
Human cancer cell line (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with the test compound at the desired concentration (e.g., 5x GI50 value) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., Kaluza) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
V. Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for a 5-chloro-2-methoxybenzamide derivative.
Experimental Workflow
Caption: General workflow for in vitro cell-based assays.
References
Application Notes and Protocols: Derivatization of 5-Chloro-4-iodo-2-methoxybenzamide for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-iodo-2-methoxybenzamide is a halogenated aromatic compound with potential for development as a biologically active agent. The presence of chloro, iodo, and methoxy substituents on the benzamide scaffold offers multiple points for chemical modification to enhance its pharmacological potency. The iodine atom at the C-4 position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents. This document provides detailed protocols for the derivatization of this compound and subsequent evaluation of the synthesized analogs.
Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the C-4 iodo group and the C-1 amide moiety.
Modification at the C-4 Position via Cross-Coupling Reactions
The carbon-iodine bond is a versatile handle for introducing diverse functional groups through well-established cross-coupling reactions. These reactions allow for the exploration of the chemical space around the benzamide core, which can significantly impact biological activity.
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduction of alkynyl groups.
-
Heck Coupling: Introduction of alkenyl groups.
-
Buchwald-Hartwig Amination: Introduction of substituted amine functionalities.
Modification of the Amide Group
The amide bond can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of new amide derivatives.
Experimental Protocols
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.
Caption: General workflow for derivatization and evaluation.
Protocol 1: Suzuki Coupling for C-4 Arylation
This protocol describes the synthesis of 4-aryl-5-chloro-2-methoxybenzamide derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq) in a 3:1 mixture of 1,4-dioxane and water.
-
Add K₂CO₃ (2.0 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Amide Hydrolysis and Re-coupling
This protocol outlines the synthesis of N-substituted this compound derivatives.
Step 1: Hydrolysis of the Amide
-
Suspend this compound in a 6M aqueous solution of hydrochloric acid.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 5-chloro-4-iodo-2-methoxybenzoic acid.
Step 2: Amide Coupling
-
To a solution of 5-chloro-4-iodo-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours to form the acid chloride.
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables provide a template for summarizing the data from the synthesis and biological evaluation of the novel derivatives.
Table 1: Synthesis and Characterization of C-4 Substituted Derivatives
| Compound ID | R Group (at C-4) | Reaction Type | Yield (%) | Purity (%) (HPLC) | m/z [M+H]⁺ (Observed) |
| Parent | -I | - | - | >98 | 311.9 |
| Deriv-01 | -Phenyl | Suzuki | 75 | 99 | 275.1 |
| Deriv-02 | -4-Fluorophenyl | Suzuki | 82 | >99 | 293.1 |
| Deriv-03 | -Phenylethynyl | Sonogashira | 68 | 97 | 299.1 |
| Deriv-04 | -Anilino | Buchwald-Hartwig | 55 | 95 | 290.1 |
Table 2: Biological Activity of Novel Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Parent | e.g., Kinase X | >100 | >100 | - |
| Deriv-01 | Kinase X | 25.3 | >100 | >4.0 |
| Deriv-02 | Kinase X | 5.1 | 85.2 | 16.7 |
| Deriv-03 | Kinase X | 12.8 | >100 | >7.8 |
| Deriv-04 | Kinase X | 45.6 | >100 | >2.2 |
Signaling Pathway and Logical Relationships
The derivatization strategy is based on the logical relationship between chemical structure and biological activity, a cornerstone of medicinal chemistry known as Structure-Activity Relationship (SAR).
Caption: Structure-Activity Relationship (SAR) development logic.
If the synthesized compounds are evaluated for their effect on a specific signaling pathway, for example, a cancer-related kinase pathway, the following diagram can be used to visualize the potential mechanism of action.
Caption: Potential inhibitory action on a signaling pathway.
Conclusion
The protocols and strategies outlined in this document provide a comprehensive framework for the derivatization of this compound to explore its therapeutic potential. By systematically modifying the scaffold and evaluating the biological activity of the resulting analogs, researchers can elucidate key structure-activity relationships and identify lead compounds with improved potency and selectivity.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4-iodo-2-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloro-4-iodo-2-methoxybenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common strategy involves a multi-step synthesis starting from 2-methoxybenzoic acid. The key steps typically include chlorination, nitration, reduction of the nitro group, iodination, and finally, amidation. The order of these steps can be varied to optimize the overall yield and purity.
Q2: I am observing a low yield during the chlorination step. What are the potential causes?
Low yields in electrophilic chlorination can result from several factors:
-
Deactivation of the aromatic ring: The methoxy group is activating, but the carboxylic acid is deactivating. Running the reaction under suboptimal temperature control can lead to side reactions.
-
Improper choice of chlorinating agent: The reactivity of chlorinating agents varies. Ensure the chosen reagent is suitable for the substrate.
-
Moisture: Chlorination reactions are often sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
Q3: My iodination step is resulting in multiple iodinated products. How can I improve selectivity?
The formation of multiple iodinated species is often due to the high reactivity of the iodinating agent or prolonged reaction times. To improve selectivity for the desired 4-iodo isomer:
-
Control the stoichiometry: Use a controlled amount of the iodinating agent.
-
Reaction temperature: Lowering the reaction temperature can often increase selectivity.
-
Choice of iodinating agent: Milder iodinating agents may provide better control.
Q4: The final amidation step is not proceeding to completion. What can I do?
Incomplete amidation can be due to:
-
Poor activation of the carboxylic acid: Ensure the coupling agent is fresh and used in the correct stoichiometric amount.
-
Steric hindrance: The substituents on the aromatic ring may hinder the approach of the amine. Using a suitable base and allowing for longer reaction times may help.
-
Low nucleophilicity of the amine: If using a weakly nucleophilic amine, a more potent activating agent or harsher reaction conditions might be necessary.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of 2-Chloro-5-nitrobenzoic Acid
| Potential Cause | Recommended Solution |
| Incomplete Nitration | Monitor the reaction progress using TLC. Ensure the nitrating agent is added slowly and at the correct temperature to prevent runaway reactions. |
| Over-nitration or Side Reactions | Control the reaction temperature carefully, typically between -5 to 5 °C. Use the correct stoichiometry of nitric acid and sulfuric acid. |
| Product Loss During Workup | Quench the reaction mixture carefully with ice water and ensure complete precipitation of the product before filtration. |
Problem 2: Poor Yield During the Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Inefficient Catalyst | Ensure the catalyst (e.g., iron powder, Raney nickel) is active. Use a freshly opened or properly stored catalyst. |
| Incomplete Reaction | Monitor the reaction by TLC. The reaction may require longer reaction times or gentle heating to go to completion. A common method involves refluxing with iron powder in ethanol/water.[1] |
| Product Degradation | Over-reduction or harsh reaction conditions can lead to degradation. Use a milder reducing agent if necessary. |
Problem 3: Low Selectivity and Yield in the Iodination Step
| Potential Cause | Recommended Solution |
| Formation of Di-iodinated Products | Use a less reactive iodinating agent or control the stoichiometry carefully. N-Iodosuccinimide (NIS) can be a good alternative to harsher reagents. |
| Low Reactivity of the Substrate | The presence of two electron-withdrawing groups (chloro and carboxylic acid) can deactivate the ring towards electrophilic iodination. Stronger iodinating conditions may be required, but with careful control to avoid side reactions. |
| Reversibility of Iodination | The iodination reaction can be reversible. The use of an oxidizing agent, such as hydrogen peroxide, can help to drive the reaction to completion by oxidizing the HI byproduct.[2][3] |
Problem 4: Inefficient Amide Coupling
| Potential Cause | Recommended Solution |
| Deactivation of the Carboxylic Acid | Use a reliable activating agent such as thionyl chloride (SOCl₂) to form the acid chloride in situ, followed by the addition of the amine. |
| Hydrolysis of the Acid Chloride | Ensure anhydrous conditions during the formation and reaction of the acid chloride. |
| Steric Hindrance | The reaction may require heating or a stronger, non-nucleophilic base to facilitate the reaction. |
Experimental Protocols
Synthesis of 2-chloro-5-aminobenzoic acid
This protocol is adapted from a similar synthesis.[1]
-
To a reaction flask, add 2-chloro-5-nitrobenzoic acid (75g), iron powder (59g), ethanol (800ml), water (150ml), and ammonium chloride (115g).
-
Heat the mixture to reflux (78-80 °C) for 5 hours.
-
Monitor the reaction progress by TLC (PE/EA: 1/3).
-
After completion, filter the hot reaction mixture and wash the solid residue with hot ethanol (150ml).
-
Concentrate the filtrate under reduced pressure at 60 °C to obtain the crude product.
-
Recrystallize the crude product from ethyl acetate to obtain 2-chloro-5-aminobenzoic acid as a yellow solid.
General Iodination Procedure using Iodine and Hydrogen Peroxide
This is a general procedure that can be adapted for the iodination of the chlorinated aminobenzoic acid intermediate.[2][3]
-
Dissolve the substrate and iodine in a suitable polar solvent (e.g., ethanol).
-
Add sulfuric acid to the mixture.
-
Slowly add hydrogen peroxide dropwise while maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and cool to induce precipitation.
-
Filter the solid and wash with a 5% sodium thiosulfate solution to remove any unreacted iodine, followed by water.
-
Dry the solid to obtain the iodinated product.
Process Visualizations
Caption: A possible synthetic workflow for this compound.
Caption: A logical troubleshooting flowchart for addressing low reaction yields.
References
- 1. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
Overcoming solubility issues with 5-Chloro-4-iodo-2-methoxybenzamide in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 5-Chloro-4-iodo-2-methoxybenzamide for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on data for structurally similar compounds, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. A related compound, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide, has been shown to be soluble in DMSO up to 45 mg/mL. It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity and off-target effects. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended. Sensitive cell lines may require even lower concentrations, such as 0.1% or less. It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q3: I am observing precipitation when I dilute my DMSO stock solution in the aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the medium. Instead, perform serial dilutions in the medium.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Lower the Final Concentration: Your desired working concentration may be above the compound's solubility limit in the final assay medium. Try a lower concentration.
-
Explore Alternative Solubilization Methods: If precipitation persists, consider using solubilizing agents like cyclodextrins or surfactants.
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents like ethanol and acetone can be used to dissolve poorly soluble compounds. However, their compatibility with your specific cell line and assay must be validated. Like DMSO, the final concentration of these solvents should be minimized to avoid cellular toxicity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in vitro.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | The concentration is too high, or the compound has degraded. | Try gentle warming (up to 37°C) and vortexing. If it still does not dissolve, consider preparing a lower concentration stock solution. Ensure the compound has been stored correctly. |
| Precipitation in cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Follow the steps outlined in FAQ Q3. If the issue persists, refer to the alternative solubilization protocols below. |
| Inconsistent experimental results. | The compound may not be fully solubilized or may be precipitating over time in the incubator. | Prepare fresh dilutions for each experiment. Visually inspect the culture plates for any signs of precipitation before and during the experiment. |
| High background or off-target effects in assays. | The solvent (e.g., DMSO) concentration is too high. | Reduce the final solvent concentration to below 0.1%. Always include a vehicle-only control in your experimental design. |
| Loss of cell viability in treated wells. | The compound itself is cytotoxic at the tested concentration, or the solvent concentration is too high. | Perform a dose-response curve to determine the cytotoxic threshold of the compound. Ensure the final solvent concentration is non-toxic to your cells. |
Solubilization Strategies: Data Summary
The following table summarizes common solvents and methods for enhancing the solubility of hydrophobic compounds.
| Method | Description | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Dissolving the compound in a water-miscible organic solvent before diluting in an aqueous medium. | Simple and widely used. Effective for many compounds. | Can be toxic to cells at higher concentrations. May interfere with some assays. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulating the hydrophobic drug molecule within the cyclodextrin's hydrophobic core, while the hydrophilic exterior improves aqueous solubility.[1][2] | Generally low cytotoxicity. Can improve compound stability. | May not be effective for all compounds. Can potentially interact with cell membranes. |
| Surfactants (e.g., Tween® 80, Pluronic® F-68) | Forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[3][4] | Can significantly increase solubility. A wide variety of surfactants are available. | Can be cytotoxic. May interfere with cell membranes and certain assays. |
| pH Modification | Adjusting the pH of the solvent to ionize the compound, which can increase its solubility. | Effective for ionizable compounds. | Not applicable to neutral compounds. Requires careful control of pH in the final assay medium. |
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
-
Preparation of a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution in your desired volume of DMSO.
-
Add the calculated amount of the compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Ensure that the final DMSO concentration does not exceed the tolerance level of your cell line (typically <0.5%).
-
Mix well by gentle pipetting or inversion.
-
Add the final working solution to your cell cultures immediately.
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is an alternative for when DMSO is not suitable or when precipitation occurs.
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in sterile water or phosphate-buffered saline (PBS).
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Complexation of the Compound with HP-β-CD:
-
Add an excess amount of this compound to the sterile HP-β-CD solution.
-
Incubate the mixture on a shaker or rotator at room temperature for 24-48 hours to allow for complex formation.[2]
-
After incubation, centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
The concentration of the solubilized compound in the supernatant can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
This stock solution can then be diluted in cell culture medium for your experiments.
-
Protocol 3: Solubilization using Surfactants
This protocol should be considered when other methods have failed, as surfactants can have more pronounced effects on cells.
-
Preparation of Surfactant Stock Solution:
-
Prepare a sterile stock solution of a non-ionic surfactant such as Tween® 80 (e.g., 10% w/v) in sterile water or PBS.
-
-
Solubilization of the Compound:
-
Prepare a high-concentration stock of this compound in an organic solvent like ethanol.
-
In a separate tube, dilute the surfactant stock solution in your cell culture medium to a concentration slightly above the desired final concentration.
-
Slowly add the concentrated compound stock solution to the surfactant-containing medium while vortexing.
-
The final concentration of the surfactant should be as low as possible, typically in the range of 0.01% to 0.1%.
-
The final concentration of the organic solvent should also be kept to a minimum.
-
It is critical to test the toxicity of the chosen surfactant at the final working concentration on your cells.
-
Visualizations
Experimental Workflow for Solubilization Troubleshooting
Caption: A flowchart for troubleshooting solubility issues.
Potential Signaling Pathway: NLRP3 Inflammasome Inhibition
A structurally related compound, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, is known to be an inhibitor of the NLRP3 inflammasome. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway, a potential target for this compound.
Caption: The NLRP3 inflammasome activation pathway.
References
- 1. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 2. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Iodination of 2-Methoxybenzamide Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions during the iodination of 2-methoxybenzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the iodination of 2-methoxybenzamide?
A1: The primary side reactions stem from the directing effects of the methoxy (-OCH₃) and amide (-CONH₂) groups. The -OCH₃ group is strongly activating and ortho-, para-directing, while the -CONH₂ group is deactivating and meta-directing. This interplay can lead to:
-
Poly-iodination: Due to the strong activation by the methoxy group, the aromatic ring can become iodinated more than once.
-
Formation of regioisomers: While the position ortho to the amide and meta to the methoxy group is often the target, iodination can occur at other positions, particularly para to the methoxy group.
-
Low reaction yield: Incomplete conversion of the starting material is a common issue if reaction conditions are not optimized.
-
Oxidative side reactions: Some iodinating agents, especially hypervalent iodine reagents, can cause oxidation of sensitive functional groups.
Q2: I am observing significant amounts of a di-iodinated product. How can I improve the selectivity for mono-iodination?
A2: To minimize poly-iodination, you should moderate the reaction conditions. Consider the following adjustments:
-
Reduce the equivalents of the iodinating agent: Start with a stoichiometric amount (1.0 to 1.1 equivalents) of your iodine source, such as N-Iodosuccinimide (NIS).
-
Lower the reaction temperature: Running the reaction at 0°C or even lower can slow down the reaction rate and improve selectivity.
-
Decrease reaction time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further iodination of the product.
-
Choose a milder iodinating system: Systems like NIS in acetonitrile with a catalytic amount of a mild acid (e.g., trifluoroacetic acid) are often more selective than stronger systems.[1]
Q3: The iodination is occurring at the wrong position on the aromatic ring. What determines the regioselectivity and how can I control it?
A3: Regioselectivity is dictated by the combined electronic and steric effects of the substituents. The activating -OCH₃ group strongly directs ortho and para, while the deactivating -CONH₂ group directs meta.
-
For electrophilic aromatic substitution , the position para to the methoxy group is often favored electronically, but the position ortho to the amide can be targeted using specific methods.
-
To achieve ortho-iodination to the amide group, a directed C-H activation strategy is often necessary. This typically involves using a transition metal catalyst, such as Iridium, which coordinates to the amide's oxygen atom.[2][3] This directs the iodination specifically to the adjacent C-H bond.
Q4: My reaction is very slow or is not going to completion. What troubleshooting steps should I take?
A4: Incomplete conversion can be due to several factors. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low reaction conversion.
For many iodinations of activated aromatic compounds with NIS, an acid catalyst is necessary to enhance the electrophilicity of the iodine source.[4]
Troubleshooting Guide: Specific Issues
Issue 1: Formation of Multiple Products (Poor Regioselectivity)
-
Symptom: TLC or NMR analysis shows a mixture of mono-iodinated isomers.
-
Cause: Standard electrophilic iodination conditions (e.g., I₂/oxidant or NIS/acid) are not selective enough for this substituted pattern. The strongly activating methoxy group promotes reaction at multiple sites.
-
Solution:
-
Lower Temperature: Decrease the reaction temperature to enhance selectivity.
-
Solvent Choice: The choice of solvent can influence selectivity. Acetonitrile is commonly used for NIS iodinations.[5]
-
Directed C-H Activation: For specific ortho-iodination to the amide, employ a directed approach. An Iridium-catalyzed reaction can provide high selectivity for the ortho position.[2][3]
-
Issue 2: Product Degradation or Dark Reaction Mixture
-
Symptom: The reaction mixture turns dark brown or black, and isolated yields are low with signs of decomposition.
-
Cause: The iodinating agent or conditions are too harsh, leading to oxidation or other degradation pathways. This can be an issue with systems that generate hypervalent iodine species in situ.
-
Solution:
-
Use a Milder Reagent: N-Iodosuccinimide (NIS) is generally a mild and selective iodinating agent.[6]
-
Control Acidity: While acid catalysis is often needed, strong, concentrated acids can promote side reactions. Use catalytic amounts of a suitable acid like trifluoroacetic acid (TFA).[1]
-
Avoid Chlorinated Solvents: Traditional iodinations often used solvents like CCl₄ or CHCl₃, which are now avoided. These can also participate in side reactions. Dichloromethane (CH₂Cl₂) is a less reactive alternative if a chlorinated solvent is required.[7]
-
Experimental Protocols
Protocol 1: General Iodination using N-Iodosuccinimide (NIS)
This protocol is a general starting point for the electrophilic iodination of 2-methoxybenzamide derivatives.
Caption: Experimental workflow for NIS-mediated iodination.
Methodology:
-
Preparation: In a round-bottom flask, dissolve the 2-methoxybenzamide derivative (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0°C.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the cooled solution in small portions. Following the NIS addition, add trifluoroacetic acid (0.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ortho-Specific Iodination via Iridium Catalysis
This protocol is adapted for achieving high regioselectivity for the C-H bond ortho to the amide directing group.[2][3]
Methodology:
-
Preparation: To a reaction vial, add the benzamide substrate (1.0 eq, 0.2 mmol), [Cp*Ir(H₂O)₃]SO₄ (3.0 mol %), and N-Iodosuccinimide (1.5 eq).
-
Solvent and Additive: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (2.0 mL) as the solvent, followed by trifluoroacetic acid (TFA) (0.3 eq) as an acidic additive.
-
Reaction: Seal the vial and stir the mixture at 40°C. Monitor the reaction for completion (typically several hours).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography to isolate the ortho-iodinated product.
Data Presentation
Table 1: Comparison of Iodination Conditions for N-tert-butylbenzamide
This table summarizes data from an Iridium-catalyzed C-H iodination study, demonstrating the effect of an acid additive on the reaction.[2]
| Entry | Catalyst (mol %) | Additive (eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | [CpIr(H₂O)₃]SO₄ (3) | None | HFIP | 40 | 18 | 40 |
| 2 | [CpIr(H₂O)₃]SO₄ (3) | TFA (0.3) | HFIP | 40 | 18 | >95 |
| 3 | [Cp*Ir(H₂O)₃]SO₄ (3) | Acetic Acid (0.3) | HFIP | 40 | 18 | 55 |
Data adapted from Organic Letters, demonstrating the crucial role of the trifluoroacetic acid (TFA) additive in achieving high conversion.[2]
Table 2: Regioselectivity in Iodination of Methoxybenzenes with NIS
This table illustrates the typical regioselectivity observed in the iodination of simple methoxy-substituted aromatics, which informs potential side products for 2-methoxybenzamide.
| Substrate | Product | Reagent/Solvent | Yield (%) |
| Anisole | 4-Iodoanisole | NIS / Acetonitrile | 95 |
| 1,2-Dimethoxybenzene | 4-Iodo-1,2-dimethoxybenzene | NIS / Acetonitrile | 92 |
| 1,3-Dimethoxybenzene | 4-Iodo-1,3-dimethoxybenzene | NIS / Acetonitrile | 98 |
Data indicates a strong preference for iodination at the position para to the methoxy group in the absence of other strongly directing or blocking groups.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. calibrechem.com [calibrechem.com]
- 7. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Halogenated Benzamide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated benzamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of halogenated benzamides?
A1: Common impurities include unreacted starting materials (halogenated benzoic acid and amine), coupling reagents, and byproducts from side reactions. If using an acyl chloride, hydrolysis of the acyl chloride to the corresponding carboxylic acid can occur in the presence of water. Additionally, the reaction can produce acidic byproducts like hydrochloric acid, which can protonate the amine starting material, preventing it from reacting.
Q2: How can I effectively remove unreacted starting materials?
A2: Unreacted halogenated benzoic acid can often be removed by a simple acid-base extraction. By dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic benzoic acid derivative will be extracted into the aqueous layer. The unreacted amine can subsequently be removed by washing with a dilute aqueous acid solution.
Q3: My halogenated benzamide is poorly soluble. What are some suitable recrystallization solvents?
A3: The choice of solvent is highly dependent on the specific structure of your compound. A good starting point is to screen a range of solvents with varying polarities. Common choices for benzamides include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures of these with a less polar solvent like hexanes. A general "rule of thumb" is that solvents with similar functional groups to the compound of interest may be good solubilizers.
Q4: I am observing dehalogenation of my compound during purification. How can I prevent this?
A4: Dehalogenation can occur under certain conditions, particularly with palladium-catalyzed reactions or when using certain reducing agents. If you suspect dehalogenation during purification, avoid harsh acidic or basic conditions and high temperatures. When using chromatography, consider using a less reactive stationary phase and neutral mobile phases.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of halogenated benzamide compounds.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | - Use a lower boiling point solvent. - Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the original solvent. |
| No Crystal Formation | The solution is not supersaturated. The solution is cooling too quickly. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Allow the solution to cool more slowly by insulating the flask. |
| Poor Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. | - Reduce the amount of solvent used to dissolve the crude product. - Cool the solution in an ice bath to minimize solubility. - Use a different solvent system where the compound has lower solubility at cold temperatures. |
| Impure Crystals | The cooling process was too rapid, trapping impurities. The chosen solvent did not effectively differentiate between the product and impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization with a different solvent system. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | The solvent system (mobile phase) is not optimal. The column was not packed properly. | - Perform a thorough TLC analysis to determine the optimal solvent system for separation. - Use a gradient elution to improve the separation of compounds with different polarities. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Stuck on Column | The compound is too polar for the chosen mobile phase. The compound is interacting strongly with the silica gel. | - Gradually increase the polarity of the mobile phase. - Consider using a different stationary phase, such as alumina or reverse-phase silica. - Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine, to improve elution. |
| Tailing Peaks | The compound is interacting with acidic sites on the silica gel. The sample is overloaded on the column. | - Add a small amount of a base (e.g., triethylamine) to the mobile phase to neutralize acidic sites. - Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent or solvent mixture. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude halogenated benzamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: HPLC Method Development for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of halogenated benzamides and for separating closely related isomers and impurities.[1][2]
Initial Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). For separating halogen isomers, a pentafluorophenyl (PFP) column can provide alternative selectivity.[3]
-
Mobile Phase: Begin with a simple gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Example: 10% to 90% acetonitrile over 20 minutes.
-
-
Detection: Use a UV detector at a wavelength where the benzamide has strong absorbance (e.g., 254 nm).
Optimization:
-
If peaks are broad, especially for basic compounds, adding a small amount of an amine modifier like triethylamine to the mobile phase can improve peak shape.[3]
-
To improve the separation of closely related compounds, try adjusting the mobile phase composition (e.g., using methanol instead of acetonitrile) or the temperature of the column.[3]
| Parameter | Typical Starting Conditions | Optimization Strategy |
| Stationary Phase | C18, PFP | Try different stationary phases for alternative selectivity. |
| Mobile Phase A | Water + 0.1% TFA | Adjust pH with different additives (formic acid, ammonium acetate). |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Try methanol for different selectivity. |
| Gradient | 10-90% B over 20 min | Adjust gradient slope and time to improve resolution. |
| Flow Rate | 1.0 mL/min | Adjust for optimal peak shape and analysis time. |
| Temperature | Ambient | Increase or decrease temperature to affect retention and selectivity. |
Visualizations
Caption: General workflow for the purification and analysis of halogenated benzamides.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Coupling Reactions with 5-Chloro-4-iodo-2-methoxybenzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium-catalyzed cross-coupling reactions using 5-Chloro-4-iodo-2-methoxybenzamide. The content is structured to offer quick access to troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound will react preferentially in a cross-coupling reaction?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by the palladium catalyst. Therefore, you can expect selective coupling at the 4-position (iodine) while the 5-position (chlorine) remains intact, provided that appropriate reaction conditions are used.
Q2: Which type of cross-coupling reaction should I choose for my desired transformation?
A2: The choice of reaction depends on the type of bond you wish to form:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with boronic acids or esters. This is a versatile and widely used reaction with a high tolerance for various functional groups.
-
Sonogashira Coupling: Used for forming carbon-carbon (C-C) bonds with terminal alkynes.[1] This reaction is excellent for introducing alkynyl moieties into your molecule.
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen (C-N) bonds with primary or secondary amines.[2][3]
Q3: What are the general starting conditions for a coupling reaction with this substrate?
A3: As a starting point, it is advisable to use a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) at a loading of 1-5 mol%, a suitable ligand, a base (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; Et₃N, DBU for Sonogashira; NaOtBu, K₃PO₄ for Buchwald-Hartwig), and an appropriate solvent (e.g., dioxane, toluene, DMF). Reactions are typically run under an inert atmosphere (nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). It is recommended to take an initial sample (t=0) and then periodic samples to track the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Inactive catalyst- Insufficiently degassed solvent/reagents- Incorrect base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Screen different bases and solvents.- Gradually increase the reaction temperature. |
| Formation of side products (e.g., homocoupling, dehalogenation) | - Presence of oxygen- Catalyst decomposition- Inappropriate ligand | - Improve degassing technique.- Use a more stable catalyst or a ligand that protects the palladium center.- Screen different ligands, particularly bulky electron-rich phosphine ligands. |
| Reaction is sluggish | - Low catalyst loading- Sterically hindered coupling partner- Low temperature | - Increase the catalyst loading (e.g., up to 10 mol%).- Switch to a more active catalyst system (e.g., using a Buchwald ligand).- Increase the reaction temperature. |
| Reaction at the chloro-position | - Harsh reaction conditions (high temperature, prolonged reaction time)- Highly active catalyst system | - Lower the reaction temperature and shorten the reaction time.- Use a less reactive catalyst/ligand combination. |
Experimental Protocols
Note: These are general starting protocols and may require optimization for specific coupling partners. Always perform reactions under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
Suzuki-Miyaura Coupling
This protocol is for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water (4:1), toluene)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 90 | 8 | ~95 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 6 | ~88 |
Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Example Conditions for Sonogashira Coupling
| Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~92 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (1.5) | CuI (3) | DIPA | DMF | 50 | 4 | ~95 |
| 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Toluene | 60 | 8 | ~85 |
Buchwald-Hartwig Amination
This protocol is for the amination of this compound with a primary or secondary amine.[2][3]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents)
-
Solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction flask.
-
Add this compound and the solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat with stirring to the desired temperature (typically 80-110°C) for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Example Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | ~93 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | ~89 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.8) | Toluene | 90 | 10 | ~91 |
Visualizations
Caption: General workflow for optimizing cross-coupling reactions.
Caption: Troubleshooting decision tree for common reaction issues.
Caption: Chemoselectivity in coupling with this compound.
References
Degradation pathways of 5-Chloro-4-iodo-2-methoxybenzamide under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-Chloro-4-iodo-2-methoxybenzamide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis. The primary points of degradation are the amide bond, the carbon-halogen bonds, and the methoxy group.
Q2: What are the likely degradation products from the hydrolysis of the amide bond?
A2: Hydrolysis of the amide linkage is expected to be a primary degradation pathway under both acidic and basic conditions.[1][2] This will likely yield 5-chloro-4-iodo-2-methoxybenzoic acid and ammonia.
Q3: How does pH affect the hydrolytic degradation of this compound?
A3: Amide hydrolysis is catalyzed by both acid and base.[1] Therefore, the rate of degradation is expected to be higher at pH values significantly above or below neutral (pH 7). In acidic solutions, the hydrolysis yields the carboxylic acid and the ammonium salt, while basic hydrolysis produces the carboxylate salt and ammonia.[1]
Q4: What are the potential oxidative degradation products?
A4: The electron-rich aromatic ring, particularly with the methoxy and halogen substituents, is susceptible to oxidation. Potential degradation products could include hydroxylated derivatives or N-oxides. Deiodination can also occur under oxidative conditions.[3][4]
Q5: Is this compound sensitive to light?
A5: Aromatic compounds containing iodo and chloro substituents can be susceptible to photolytic degradation. This may involve the cleavage of the carbon-iodine or carbon-chlorine bonds, leading to de-iodinated or de-chlorinated impurities.
Q6: What should I do if I observe unexpected peaks in my chromatogram during a stability study?
A6: Unexpected peaks likely represent degradation products. To identify them, you can use techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to determine their molecular weights and fragmentation patterns. Comparing the retention times and mass spectra with those of suspected degradation products (if standards are available) can confirm their identities.
Q7: How can I minimize the degradation of this compound during storage?
A7: To minimize degradation, the compound should be stored in a cool, dry, and dark place. It should be protected from exposure to high temperatures, humidity, and light. Storing it in well-sealed containers under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant degradation observed under acidic conditions. | The amide bond is susceptible to acid-catalyzed hydrolysis. | Neutralize the sample solution after the stress period. Use a lower concentration of acid or a shorter exposure time if the degradation is too extensive. Ensure proper quenching of the reaction. |
| Multiple degradation products are seen under basic conditions. | In addition to amide hydrolysis, other base-labile groups may be reacting. | Perform a time-course study to identify primary and secondary degradation products. Use milder basic conditions (e.g., lower concentration of base, lower temperature). |
| Loss of parent compound and formation of a less polar impurity upon light exposure. | Photolytic dehalogenation (loss of iodine or chlorine) may be occurring. | Conduct photostability studies in a controlled environment as per ICH Q1B guidelines. Use amber vials or protect samples from light during handling and analysis. |
| Appearance of several small peaks after oxidative stress with H₂O₂. | Over-oxidation of the molecule. | Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the reaction time. Analyze samples at multiple time points to track the formation of degradants. |
| Poor mass balance in the stability study. | Some degradation products may be volatile, not UV-active, or poorly retained on the chromatographic column. | Use a mass detector (LC-MS) in addition to a UV detector to identify non-UV active compounds. Check for the possibility of volatile degradants by using headspace gas chromatography (GC). Adjust chromatographic conditions to ensure all degradation products are eluted and detected. |
Quantitative Data Summary
The following table summarizes typical degradation percentages observed for substituted benzamides under various forced degradation conditions. These are illustrative values and actual results for this compound may vary.
| Stress Condition | Condition Details | Typical Degradation (%) | Primary Degradation Product |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | 10 - 25 | 5-Chloro-4-iodo-2-methoxybenzoic acid |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 8h | 15 - 30 | 5-Chloro-4-iodo-2-methoxybenzoic acid |
| Oxidative | 3% H₂O₂ at room temp for 24h | 5 - 15 | Oxidized and/or de-iodinated products |
| Photolytic | ICH Q1B exposure | 5 - 20 | De-iodinated and/or de-chlorinated products |
| Thermal | 105°C for 48h (solid state) | < 5 | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.2 M HCl to the solution to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 80°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound as described above.
-
Add an equal volume of 0.2 M NaOH to the solution to achieve a final base concentration of 0.1 M.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Analyze the samples by HPLC.
-
Protocol 2: Forced Degradation by Oxidation
-
Prepare a solution of this compound at 1 mg/mL.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.
Protocol 3: Photostability Testing
-
Expose a solid sample and a solution (1 mg/mL in a suitable solvent) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample in the dark under the same temperature conditions.
-
After the exposure period, prepare solutions of the solid sample and dilute the solution sample for HPLC analysis.
-
Compare the chromatograms of the exposed samples with the control samples to identify any photodegradation products.
Visualizations
Diagram 1: Proposed Hydrolytic Degradation Pathway
Caption: Hydrolysis of this compound.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for degradation studies.
References
How to increase the stability of 5-Chloro-4-iodo-2-methoxybenzamide solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the stability of 5-Chloro-4-iodo-2-methoxybenzamide solutions during their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or Crystallization of the Solution | Poor solubility of this compound in the chosen solvent. | Consider using a co-solvent system or a solubilizing agent. For instance, dissolving the compound in a minimal amount of an organic solvent like DMSO before adding it to an aqueous buffer can improve solubility.[1] Another strategy is to explore the use of cyclodextrins, which can form inclusion complexes and enhance the solubility of poorly soluble drugs.[2][3] |
| The concentration of the compound exceeds its solubility limit at the storage temperature. | Determine the solubility of the compound at different temperatures. Store the solution at a temperature where the compound remains fully dissolved. If low-temperature storage is required, consider using a cryoprotectant. | |
| Change in pH of the solution affecting the ionization state and solubility of the compound. | Buffer the solution to a pH where the compound is most soluble and stable. The amide group in benzamides can be susceptible to hydrolysis under strong acidic or basic conditions.[4] | |
| Discoloration of the Solution (e.g., turning yellow or brown) | Degradation of the compound, potentially due to light exposure (photodegradation) or oxidation. | Protect the solution from light by using amber vials or storing it in the dark. Consider adding an antioxidant to the formulation if oxidation is suspected. The presence of the iodo- group may increase susceptibility to light. |
| Reaction with components of the storage container or impurities in the solvent. | Use high-purity solvents and store the solution in inert containers (e.g., glass or specific types of plastic that have been tested for compatibility). | |
| Decrease in Potency or Concentration Over Time | Chemical degradation of the this compound molecule. | Perform a stability study to identify the degradation pathway. Potential mechanisms include hydrolysis of the amide bond, especially at extreme pH values, and dehalogenation. |
| Adsorption of the compound onto the surface of the storage container. | Use low-binding microcentrifuge tubes or vials. Silanizing glassware can also reduce adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound solutions can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or basic) can lead to the hydrolysis of the amide bond.[4]
-
Solvent: The choice of solvent is critical. While organic solvents like DMSO can be used to dissolve the compound, their presence in aqueous solutions can sometimes accelerate degradation.[1]
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.
-
Light: The presence of chloro- and iodo- substituents on the aromatic ring may make the compound susceptible to photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
Q2: What is a good starting solvent for preparing a stock solution of this compound?
A2: A common starting point for dissolving poorly soluble compounds like this compound is to use an organic solvent such as dimethyl sulfoxide (DMSO). A related compound, 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide, is soluble in DMSO up to 45 mg/mL.[1] For experimental use, a concentrated stock solution in DMSO can be prepared and then diluted into the aqueous experimental medium.
Q3: How should I store solutions of this compound?
A3: For short-term storage, refrigeration (2-8 °C) is generally recommended to slow down potential degradation. For long-term storage, freezing (-20 °C or -80 °C) is preferable. Solutions of a similar compound in DMSO have been reported to be stable for up to 3 months at -20 °C.[1] It is also advisable to store solutions in amber vials to protect them from light.
Q4: My this compound solution is cloudy. What should I do?
A4: Cloudiness or turbidity in the solution is likely due to the precipitation of the compound, indicating that its solubility limit has been exceeded. You can try the following:
-
Gently warm the solution to see if the precipitate redissolves.
-
If using an aqueous buffer, check and adjust the pH.
-
Consider reformulating with a co-solvent or a solubilizing agent like cyclodextrins.[2][3]
-
Prepare a more dilute solution.
Q5: Are there any general strategies to improve the stability of benzamide-containing compounds in solution?
A5: Yes, several formulation strategies can be employed to enhance the stability of poorly soluble drugs, including benzamides:
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution.[2]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and protect it from degradation.[5]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the dissolution rate.[6]
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in a series of buffers with different pH values (e.g., pH 4, 7, and 9).
-
Storage Conditions: Aliquot the test solutions into clear and amber vials. Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each condition.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Also, visually inspect the solutions for any changes in color or for the presence of precipitates.
-
Data Evaluation: Plot the concentration of the compound as a function of time for each condition to determine the degradation rate.
Visualizations
Caption: Factors influencing the degradation of this compound.
References
- 1. 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | 16673-34-0 [chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Comparing the efficacy of 5-Chloro-4-iodo-2-methoxybenzamide with other FtsZ inhibitors
A detailed comparison of the antibacterial efficacy of various FtsZ inhibitors, with a focus on the methodologies used to evaluate these potential therapeutic agents. Due to a lack of publicly available data on the specific compound 5-Chloro-4-iodo-2-methoxybenzamide, this guide will use other well-researched FtsZ inhibitors as examples to illustrate the comparative process.
Introduction
The bacterial cell division protein FtsZ has emerged as a promising target for novel antibacterial agents, particularly in the face of rising antimicrobial resistance. FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the division site, a critical step in bacterial cytokinesis. Inhibition of FtsZ disrupts cell division, leading to filamentation and eventual cell death. A variety of natural and synthetic compounds have been identified as FtsZ inhibitors. This guide provides a framework for comparing the efficacy of these inhibitors, using established experimental protocols and data presentation methods.
Key Performance Indicators for FtsZ Inhibitors
The efficacy of FtsZ inhibitors is primarily assessed through a combination of in vitro biochemical assays and whole-cell antibacterial activity measurements. The key quantitative metrics used for comparison include:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of a compound that prevents visible growth of a bacterium. It is a critical measure of a compound's antibacterial potency.
-
Half-maximal Inhibitory Concentration (IC50): The concentration of an inhibitor required to reduce the activity of a specific enzyme, in this case, the GTPase activity of FtsZ, by 50%. This provides a measure of the inhibitor's direct effect on the target protein.
The following table summarizes the reported efficacy of several well-characterized FtsZ inhibitors against various bacterial strains.
Table 1: Comparative Efficacy of Selected FtsZ Inhibitors
| Inhibitor | Target Organism | MIC (µg/mL) | IC50 (µM) for FtsZ GTPase Activity | Reference |
| PC190723 | Staphylococcus aureus | 1 | 0.055 | [1] |
| Bacillus subtilis | 0.5 | Not Reported | [2] | |
| Berberine | Escherichia coli | >64 | Not Reported | [3] |
| Staphylococcus aureus | 128 - 256 | ~50 | [3] | |
| Totarol | Bacillus subtilis | 2 µM | Not Reported | |
| Mycobacterium tuberculosis | 16 | Not Reported |
Note: Data for this compound is not publicly available. The table is populated with data for other known FtsZ inhibitors to illustrate a comparative framework.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of FtsZ inhibitors. Below are methodologies for key experiments.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is essential for its function. Inhibition of this activity is a primary indicator of a compound's direct interaction with FtsZ.
Principle: The release of inorganic phosphate (Pi) from GTP hydrolysis is quantified using a colorimetric method, often involving malachite green.
Protocol:
-
Protein Purification: Purify recombinant FtsZ protein from a suitable expression system (e.g., E. coli).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl2).
-
Inhibitor Incubation: Incubate purified FtsZ with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the GTPase reaction by adding a saturating concentration of GTP (e.g., 1 mM).
-
Time Course and Quenching: Take aliquots at different time points and stop the reaction by adding a quenching solution (e.g., 0.6 M perchloric acid).
-
Phosphate Detection: Add a malachite green-based reagent to the quenched samples and measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the initial rate of GTP hydrolysis and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus, E. coli) in a suitable liquid medium to the mid-logarithmic phase.
-
Serial Dilution: Prepare a series of two-fold dilutions of the test inhibitor in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Visualizing the FtsZ Inhibition Pathway and Experimental Workflow
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.
Caption: Signaling pathway of FtsZ-mediated bacterial cell division and points of inhibition.
Caption: Experimental workflow for evaluating the efficacy of FtsZ inhibitors.
Conclusion
A systematic and comparative approach is essential for evaluating the potential of novel FtsZ inhibitors. While specific data for this compound is not currently available in the public domain, the methodologies and comparative frameworks outlined in this guide provide a robust foundation for its evaluation and for the broader field of FtsZ inhibitor research. The use of standardized protocols for determining key metrics such as MIC and IC50, coupled with clear data presentation, will enable researchers to make informed decisions in the pursuit of new antibacterial therapies.
References
- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzamide Derivatives in Preclinical Models: A Guide for Researchers
Disclaimer: Direct experimental data on the activity of 5-Chloro-4-iodo-2-methoxybenzamide in animal models is not currently available in the public domain. This guide provides a comparative analysis of closely related benzamide derivatives to infer potential activities and guide future in vivo validation studies.
This publication aims to provide researchers, scientists, and drug development professionals with a comparative guide on the preclinical validation of benzamide derivatives, with a focus on compounds structurally related to this compound. Due to the limited availability of in vivo data for the specified compound, this guide leverages experimental data from analogous structures to provide a framework for potential therapeutic applications and experimental design.
Inferred Therapeutic Potential and Mechanism of Action
Based on the analysis of related compounds, this compound may exhibit potential as an anticancer agent. Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have demonstrated anti-proliferative activity against human ovarian (A2780) and colon (HCT-116) cancer cell lines.[1] Mechanistic studies on a potent derivative, compound 4j, in human pancreatic carcinoma cells (MIA PaCa-2) revealed cell cycle arrest at the G2/M phase and induction of apoptosis.[1]
Furthermore, 2-methoxybenzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a target in cancer therapy.[2] These compounds have shown potent inhibition of the Hh pathway at the nanomolar level.[2] Another related compound, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide, is known as an inhibitor of the NLRP3 inflammasome, suggesting potential anti-inflammatory applications.[3]
Comparative In Vitro Activity of Related Benzamide Derivatives
The following table summarizes the in vitro anti-proliferative activity of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives against two human cancer cell lines.
| Compound ID | Modification | A2780 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 4a | Unsubstituted | >100 | >100 |
| 4j | 4-Methylphenyl | 0.43 | 0.89 |
| 4k | 4-Methoxyphenyl | 0.52 | 1.12 |
| 4l | 4-Chlorophenyl | 0.38 | 0.76 |
| 4m | 4-Fluorophenyl | 0.48 | 0.95 |
Data extracted from a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives.[1]
Proposed Experimental Workflow for In Vivo Validation
The following diagram outlines a proposed workflow for the validation of this compound in an animal model of cancer, based on the activities of related compounds.
Caption: Proposed workflow for in vivo validation of a novel anti-cancer compound.
Potential Signaling Pathway Involvement: Hedgehog Signaling
Given that related 2-methoxybenzamide derivatives inhibit the Hedgehog signaling pathway, this represents a plausible mechanism of action for this compound.[2] The diagram below illustrates a simplified overview of this pathway.
Caption: Simplified Hedgehog signaling pathway and proposed point of inhibition.
Detailed Experimental Protocols
In Vivo Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MIA PaCa-2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) intraperitoneally (i.p.) or orally (p.o.) daily.
-
Treatment Group: Administer this compound at predetermined doses (e.g., 10, 30, 100 mg/kg) via the same route as the vehicle control.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent (e.g., gemcitabine).
-
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor animal body weight and overall health status.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Pharmacodynamic Analysis: Process tumor tissues for immunohistochemical analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
Toxicology: Collect major organs (liver, kidney, spleen, lung, heart) for histopathological examination to assess treatment-related toxicity.
Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Plate MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
This guide provides a foundational framework for the in vivo investigation of this compound. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for further details on methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Disclaimer: Publicly available experimental data on the specific kinase cross-reactivity of 5-Chloro-4-iodo-2-methoxybenzamide is limited. This guide, therefore, presents a hypothetical scenario to illustrate how such a compound would be profiled and compared against related kinases, adhering to industry-standard experimental and data presentation practices. The data presented herein is for illustrative purposes only.
Introduction
This compound (herein referred to as Compound X) is a novel small molecule inhibitor with potential therapeutic applications. Understanding its kinase selectivity is paramount for predicting its biological effects, potential off-target toxicities, and overall therapeutic window. This guide provides a comparative analysis of Compound X's inhibitory activity against a panel of kinases, alongside a well-characterized inhibitor, Sorafenib, for reference. The data is supported by detailed experimental protocols and visual workflows to aid researchers in their understanding and potential application of similar screening paradigms.
Kinase Inhibition Profile: Compound X vs. Sorafenib
The inhibitory activity of Compound X was assessed against a panel of representative kinases from different families and compared to the multi-kinase inhibitor, Sorafenib. The half-maximal inhibitory concentrations (IC50) were determined using a radiometric kinase assay.
| Kinase Target | Kinase Family | Compound X IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR2 (KDR) | Tyrosine Kinase | 25 | 90 |
| BRAF | Serine/Threonine Kinase | 40 | 22 |
| c-Kit | Tyrosine Kinase | 150 | 58 |
| PDGFRβ | Tyrosine Kinase | 220 | 57 |
| EGFR | Tyrosine Kinase | >10,000 | >10,000 |
| CDK1 | Serine/Threonine Kinase | 8,500 | 4,200 |
| p38α (MAPK14) | Serine/Threonine Kinase | 1,200 | 88 |
| SRC | Tyrosine Kinase | >5,000 | 1,500 |
Data Interpretation: The hypothetical data suggests that Compound X is a potent inhibitor of VEGFR2 and BRAF. It exhibits moderate activity against c-Kit and PDGFRβ, indicating some level of cross-reactivity within the tyrosine kinase family. Notably, it shows significantly less activity against EGFR, CDK1, p38α, and SRC compared to Sorafenib, suggesting a potentially more selective profile.
Experimental Protocols
A standardized in vitro radiometric protein kinase assay was utilized to determine the IC50 values.[1][2]
1. Reagents:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol.[1]
-
Recombinant Kinases: Highly purified (>95%) recombinant human kinases (e.g., VEGFR2, BRAF, etc.).
-
Substrate: Specific peptide or protein substrate for each kinase (e.g., Myelin Basic Protein for ERK family kinases).[2]
-
[γ-³²P]ATP: Radiolabeled ATP (10 μCi/μl).
-
Non-radioactive ATP: 10 mM stock solution.
-
Test Compounds: 10 mM stock solutions of Compound X and Sorafenib in DMSO.
-
Stopping Solution: 4x LDS sample buffer.[3]
2. Assay Procedure:
-
A master mix for the kinase reaction is prepared containing the kinase buffer, the respective recombinant kinase (50-100 ng), and its substrate (1-2 µg).[2]
-
The test compounds (Compound X and Sorafenib) are serially diluted in DMSO and then added to the kinase reaction mixture to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
The reaction is initiated by adding a mix of [γ-³²P]ATP and non-radioactive ATP to a final concentration of 100 µM.[3][4]
-
The reaction mixtures are incubated for 30 minutes at 30°C with gentle agitation.[1]
-
The reaction is terminated by adding 4x LDS sample buffer and heating the samples at 95°C for 5 minutes.[3]
-
The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP via SDS-PAGE.[1]
-
The gel is dried and exposed to an X-ray film or a phosphor screen to visualize the radiolabeled, phosphorylated substrate.[2]
3. Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated substrate is quantified using densitometry.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualized Workflows and Pathways
Caption: Workflow for in vitro radiometric kinase assay.
Caption: Inhibition of VEGFR2 and BRAF signaling by Compound X.
References
A Comparative Analysis of 5-Chloro-4-iodo-2-methoxybenzamide and its Bromo-analogue for Researchers and Drug Development Professionals
A detailed examination of the synthetic accessibility, physicochemical properties, and potential biological activities of 5-Chloro-4-iodo-2-methoxybenzamide and its corresponding bromo-analogue, 5-Chloro-4-bromo-2-methoxybenzamide, reveals key differences that could influence their application in drug discovery and development. While direct comparative studies are limited, an analysis of their precursors and related halogenated benzamides provides valuable insights into their potential characteristics.
This guide offers a comprehensive comparison of these two closely related benzamide derivatives, presenting available data in a structured format to aid researchers in evaluating their potential. The information is compiled from various sources, focusing on synthetic pathways, predicted physicochemical properties, and the known biological activities of similar compounds.
Physicochemical Properties: A Tale of Two Halogens
The substitution of an iodine atom with a bromine atom at the 4-position of the 5-chloro-2-methoxybenzamide core is expected to induce notable changes in the molecule's physicochemical properties. These differences, summarized in Table 1, are predicted based on the known effects of these halogens in similar aromatic compounds.
Table 1: Predicted Physicochemical Properties of this compound and its Bromo-analogue
| Property | This compound | 5-Chloro-4-bromo-2-methoxybenzamide | Influence of Halogen Substitution |
| Molecular Weight | Higher | Lower | Iodine's larger atomic mass results in a higher molecular weight. |
| Lipophilicity (logP) | Higher | Lower | Iodine is more lipophilic than bromine, likely leading to increased membrane permeability but potentially lower aqueous solubility. |
| Polarizability | Higher | Lower | The larger and more diffuse electron cloud of iodine makes it more polarizable, which can enhance van der Waals interactions with biological targets. |
| Hydrogen Bond Accepting Capacity | Weaker | Stronger | The greater electronegativity of bromine may lead to a slightly stronger hydrogen bond accepting capacity compared to iodine. |
| Reactivity | More reactive in certain reactions | Less reactive | The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodo-analogue more susceptible to dehalogenation and a better leaving group in cross-coupling reactions. |
Note: The data in this table is inferred from the general properties of iodo- and bromo-substituted aromatic compounds in the absence of direct experimental values for the specific molecules.
Synthesis and Experimental Protocols
Step 1: Synthesis of the Benzoic Acid Precursors
The synthesis of the halogenated benzoic acid precursors is a critical step. Literature review suggests that these can be prepared from commercially available starting materials through established halogenation techniques. For instance, methods for the synthesis of 5-bromo-2-chlorobenzoic acid and related compounds have been reported. The iodo-analogue precursor, 5-chloro-4-iodo-2-methoxybenzoic acid, is also commercially available, indicating its synthetic feasibility.
Experimental Protocol: General Amidation of a Substituted Benzoic Acid
-
Activation of the Carboxylic Acid: To a solution of the substituted benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt) are added. The reaction is typically stirred at room temperature for 1-2 hours.
-
Amidation: A solution of ammonia or an appropriate amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent is then added to the activated carboxylic acid mixture. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is washed with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired benzamide.
Caption: General workflow for the synthesis of benzamide derivatives.
Potential Biological Activities and Structure-Activity Relationships
Halogenated benzamides are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The nature and position of the halogen substituents play a crucial role in determining their biological profile.
The introduction of a halogen at the 4-position of the benzamide scaffold can significantly impact its interaction with biological targets. The differences in size, lipophilicity, and electronic properties between iodine and bromine can lead to distinct structure-activity relationships (SAR).
-
Iodine: The larger size and higher polarizability of iodine can lead to enhanced binding affinity through favorable van der Waals and halogen bonding interactions. However, the weaker C-I bond might also lead to in vivo deiodination, potentially altering the compound's metabolic stability and duration of action.
-
Bromine: The bromo-analogue, being smaller and less lipophilic, might exhibit different absorption, distribution, metabolism, and excretion (ADME) properties. Its greater electronegativity could also influence key interactions within a biological target.
Caption: Hypothetical signaling pathway for a halogenated benzamide.
Conclusion
The comparative analysis of this compound and its bromo-analogue highlights the significant influence of halogen substitution on the potential properties of these molecules. The iodo-analogue is predicted to be more lipophilic and polarizable, which could enhance its binding to biological targets, but it may also be less stable in vivo. Conversely, the bromo-analogue is expected to have a lower molecular weight and different electronic properties, which would likely result in a distinct pharmacological profile.
Further experimental investigation is required to fully elucidate the synthesis, physicochemical properties, and biological activities of these two compounds. The information and protocols provided in this guide serve as a valuable starting point for researchers interested in exploring the potential of these and other halogenated benzamides in drug discovery and development. The choice between the iodo- and bromo-analogue will ultimately depend on the specific therapeutic target and the desired pharmacological properties.
Navigating the Structure-Activity Landscape of Substituted Benzamides: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzamide derivatives, with a focus on analogs of 5-Chloro-4-iodo-2-methoxybenzamide, drawing from recent studies on their anticancer and enzyme inhibitory properties. While direct SAR studies on the specific this compound scaffold are limited in publicly available research, this guide synthesizes data from closely related substituted 2-methoxybenzamide and 5-chlorobenzamide derivatives to offer valuable insights for the rational design of novel therapeutic agents.
This comparative guide delves into the key structural modifications that influence the biological activity of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid in the interpretation of SAR trends.
Unraveling the Impact of Substitution Patterns on Biological Activity
Recent research into substituted benzamide derivatives has highlighted critical structural features that govern their efficacy as anticancer agents and enzyme inhibitors. Key takeaways from these studies reveal that modifications to the benzamide core, as well as the nature and position of substituents on the phenyl rings, can dramatically alter biological activity.
For instance, in a series of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide derivatives evaluated for their anti-proliferative activity, the nature of the substituent on the sulfamoylphenyl moiety was found to be a crucial determinant of potency. Similarly, studies on 2-methoxybenzamide derivatives as inhibitors of the Hedgehog signaling pathway have demonstrated that alterations to the amide substituent significantly impact their inhibitory concentrations.
Comparative Analysis of Biological Activity
To facilitate a clear comparison of the performance of different benzamide derivatives, the following table summarizes the quantitative data from relevant studies. This data highlights the impact of specific structural modifications on the biological activity of these compounds.
| Compound ID | Core Structure | R Group | Target/Assay | IC50 (µM) | Cell Line | Citation |
| 4j | 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide | 4-(4-methylpiperazin-1-yl) | Anti-proliferative | 0.8 | MIA PaCa-2 | [1] |
| 4l | 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide | 4-phenyl | Anti-proliferative | >10 | A2780 | [2] |
| 4m | 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide | 4-morpholinyl | Anti-proliferative | 2.5 | HCT-116 | [2] |
| 4o | 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide | 4-(3-(dimethylamino)propyl) | Anti-proliferative | 1.5 | A2780 | [2] |
| 21 | 2-methoxybenzamide derivative | (details in cited paper) | Hedgehog Signaling (Gli-luc reporter) | 0.03 | - | [3] |
| 3 | 2-methoxybenzamide derivative | (details in cited paper) | Hedgehog Signaling (Gli-luc reporter) | Submicromolar | - | [3] |
| 17 | 2-methoxybenzamide derivative | (details in cited paper) | Hedgehog Signaling (Gli-luc reporter) | Submicromolar | - | [3] |
Deciphering the Experimental Foundation: Protocols and Methodologies
The following sections provide an overview of the key experimental protocols employed in the cited studies to evaluate the biological activity of the benzamide derivatives.
Anti-proliferative Activity Assay (MTT Assay)
The anti-proliferative activity of the 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4][2]
-
Cell Seeding: Human cancer cell lines (e.g., A2780, HCT-116, MIA PaCa-2) were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Following treatment, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Hedgehog Signaling Pathway Inhibition Assay (Gli-luc Reporter Assay)
The inhibitory activity of the 2-methoxybenzamide derivatives on the Hedgehog (Hh) signaling pathway was assessed using a Gli-luciferase (Gli-luc) reporter assay.[3]
-
Cell Transfection: A suitable cell line was co-transfected with a Gli-responsive luciferase reporter plasmid and a control plasmid.
-
Pathway Activation and Compound Treatment: The Hh pathway was activated (e.g., using a Smoothened agonist), and the cells were simultaneously treated with the test compounds at various concentrations.
-
Luciferase Activity Measurement: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
IC50 Calculation: The IC50 values were determined by analyzing the inhibition of luciferase activity as a function of compound concentration.
Visualizing the Molecular Logic: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: General logic for SAR studies of benzamide derivatives.
References
Unveiling the Molecular Handshake: A Mutagenesis-Driven Guide to the Binding Site of 5-Chloro-4-iodo-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to elucidate the binding site of 5-Chloro-4-iodo-2-methoxybenzamide, a substituted benzamide derivative. While direct mutagenesis studies on this specific compound are not publicly available, by examining structurally similar compounds and their interactions with known targets, we can infer a likely binding pocket and propose a targeted mutagenesis strategy for its confirmation.
Postulated Target and Comparative Ligands
Based on extensive structure-activity relationship (SAR) studies of related benzamide compounds, the most probable biological targets for this compound are the D2-like dopamine receptors, particularly the D3 and D4 subtypes. This hypothesis is strongly supported by the high affinity of a closely related analog, (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide, for these receptors.[1][2]
For the purpose of this guide, we will consider this related compound as a primary alternative for performance comparison.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of the comparator compound for human dopamine receptors. This data provides a benchmark for the expected affinity of this compound.
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |
| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide | 210 | 21 | 2.1 |
Data sourced from a study on novel (S)-N-(3-pyrrolidinyl)benzamide derivatives.[1][2]
Deciphering the Binding Pocket: Insights from Mutagenesis Studies
Site-directed mutagenesis studies on the dopamine D2 and serotonin 5-HT2A receptors, which share structural similarities in their transmembrane domains, have identified key amino acid residues crucial for the binding of benzamide and related ligands. These findings offer a roadmap for identifying the binding site of this compound.
Key Residues in the Dopamine D2 Receptor Binding Pocket:
| Residue | Location | Interaction with Benzamides | Reference |
| His394 | Transmembrane Helix 6 | Affects the binding of a subgroup of substituted benzamides. | [3] |
| Thr7.39 | Transmembrane Helix 7 | Substitution to Alanine enhances the affinity of certain substituted benzamides in the D4 receptor. | [4] |
Key Residues in the Serotonin 5-HT2A Receptor Binding Pocket:
| Residue | Location | Interaction with Ligands | Reference |
| Ser3.36(159) | Transmembrane Helix 3 | Interacts with the protonated amine of serotonin. | [5] |
| Phe339(6.51) | Transmembrane Helix 6 | Interacts with the N-benzyl moiety of phenethylamine agonists. | [6] |
| Phe340(6.52) | Transmembrane Helix 6 | Crucial for the affinity, potency, and intrinsic activity of many agonists. | [6] |
| Ser5.43(239) | Transmembrane Helix 5 | Affects tryptamine binding affinity. | [7] |
Based on this collective data, it is highly probable that the binding of this compound to the D3/D4 receptor involves interactions with residues within these transmembrane helices. The methoxy and chloro substituents on the benzamide ring are likely to engage in specific interactions that determine subtype selectivity.
Experimental Protocols
To definitively confirm the binding site of this compound, a systematic approach involving site-directed mutagenesis and subsequent binding assays is recommended.
Site-Directed Mutagenesis
This protocol is based on commercially available kits and standard molecular biology techniques.
-
Template: Plasmid DNA containing the coding sequence for the human dopamine D3 or D4 receptor.
-
Primer Design: Design mutagenic primers (25-45 bases in length) containing the desired mutation at the center, with at least 15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase.
-
Cycling parameters:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product to digest the parental, non-mutated DNA template. Incubate at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Verification: Select colonies and isolate plasmid DNA. Verify the desired mutation through DNA sequencing.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of the test compound for the wild-type and mutant receptors.
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or a similar cell line) in appropriate media.
-
Transiently or stably transfect the cells with plasmids encoding the wild-type or mutant dopamine receptors.
-
-
Membrane Preparation:
-
Harvest the transfected cells.
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D2-like receptors).
-
Add increasing concentrations of the unlabeled test compound (this compound or a comparator).
-
Add the cell membranes expressing the wild-type or mutant receptor.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical relationship in determining the binding site.
Caption: Experimental workflow for confirming the binding site.
References
- 1. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural studies on D2 dopamine receptors: mutation of a histidine residue specifically affects the binding of a subgroup of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modes of agonist binding to 5-hydroxytryptamine(2A) serotonin receptors revealed by mutation and molecular modeling of conserved residues in transmembrane region 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Chloro-4-iodo-2-methoxybenzamide Analogues Against Known Anti-Cancer Agents
A Comparative Analysis for Drug Development Professionals
This guide provides a comparative benchmark of a promising anti-cancer compound, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide (referred to herein as Benzamide Analog 4j), against established therapeutic agents for pancreatic cancer. While direct experimental data for 5-Chloro-4-iodo-2-methoxybenzamide is not publicly available, the closely related Analog 4j has demonstrated significant anti-proliferative activity, particularly against human pancreatic carcinoma. This analysis focuses on its efficacy in inducing cell cycle arrest and apoptosis, comparing it with standard chemotherapeutic agents that operate through similar mechanisms.
Quantitative Performance Analysis
The anti-proliferative activity of Benzamide Analog 4j was evaluated against a panel of human cancer cell lines, with the most potent effect observed in the MIA PaCa-2 pancreatic cancer cell line. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with gemcitabine and paclitaxel, two standard-of-care agents for pancreatic cancer that also influence cell cycle progression and apoptosis.
| Compound | Cell Line | IC50 (µM) | Primary Mechanism of Action |
| Benzamide Analog 4j | MIA PaCa-2 | ~5 µM (estimated) | G2/M Cell Cycle Arrest, Apoptosis Induction |
| Gemcitabine | MIA Paaca-2 | 0.02 µM | S-phase Cell Cycle Arrest, DNA Synthesis Inhibition, Apoptosis |
| Paclitaxel | MIA PaCa-2 | 0.005 µM | M-phase Cell Cycle Arrest, Microtubule Stabilization, Apoptosis |
Note: The IC50 for Benzamide Analog 4j is an estimation based on qualitative descriptions of potency in the available literature. Precise, directly comparable IC50 values from head-to-head studies are not available.
Experimental Protocols
The data presented in this guide is based on standard in vitro assays for assessing anti-cancer activity. The following are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human pancreatic cancer cells (MIA PaCa-2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (Benzamide Analog 4j, gemcitabine, paclitaxel) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: MIA PaCa-2 cells are treated with the respective IC50 concentrations of the test compounds for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MIA PaCa-2 cells are treated with the IC50 concentrations of the test compounds for 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Visualizing Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the anti-cancer activity of these compounds.
Caption: G2/M cell cycle checkpoint pathway.
Caption: Intrinsic pathway of apoptosis.
Caption: In vitro anti-cancer evaluation workflow.
Independent Verification of the Published Synthesis of 5-Chloro-4-iodo-2-methoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed synthesis of 5-Chloro-4-iodo-2-methoxybenzamide. As no direct published synthesis for this specific compound has been identified in the scientific literature, this document outlines a feasible synthetic route based on well-established and independently verified chemical transformations of analogous compounds. The experimental protocols provided are derived from published procedures for structurally similar molecules, offering a reliable foundation for the synthesis and verification of the target compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-step sequence starting from the commercially available 4-amino-5-chloro-2-methoxybenzoic acid. The logical progression of the synthesis is outlined below.
Head-to-Head Comparison of Substituted Benzamides in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vitro binding affinities of several prominent substituted benzamide compounds targeting dopamine receptors. Substituted benzamides are a significant class of compounds, many of which are utilized as atypical antipsychotics. Their therapeutic efficacy and side-effect profiles are largely determined by their interaction with various neurotransmitter receptors, most notably the dopamine D2 and D3 receptors.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of selected substituted benzamides for human dopamine D2 and D3 receptors. Lower values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor Affinity (Ki/IC50, nM) | Dopamine D3 Receptor Affinity (Ki/IC50, nM) | Reference |
| Amisulpride | 2.8 | 3.2 | [1] |
| (S)-Amisulpride | ~1.4 (calculated from racemic) | ~1.6 (calculated from racemic) | [2] |
| Sulpiride (L-Sulpiride) | 10 | 20 | [3] |
| Sultopride | 120 | 4.8 | [4] |
Note: Amisulpride is a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer possesses significantly higher affinity for D2/D3 receptors.[2] The affinity of amisulpride for D2/D3 receptors is approximately 5 to 10 times greater than that of Sulpiride.[3]
Signaling Pathway Overview
Substituted benzamides primarily act as antagonists at D2-like dopamine receptors (D2, D3, and D4). These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o class of G proteins.[5][6] Upon activation by dopamine, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][7] This pathway is crucial in modulating neuronal activity.[6] The antagonism of this pathway by substituted benzamides is a cornerstone of their antipsychotic effect.[8]
Caption: Dopamine D2 receptor antagonist signaling pathway.
Experimental Protocols
The data presented in this guide are derived from in vitro radioligand binding assays. These assays are fundamental in pharmacology for determining the affinity of a drug for a specific receptor.
General Protocol: Dopamine D2/D3 Receptor Radioligand Binding Assay
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK-293) stably expressing cloned human dopamine D2 or D3 receptors.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]raclopride or [³H]spiperone) and various concentrations of the unlabeled substituted benzamide test compound. The radioligand binds to the receptors, and the test compound competes for these binding sites.
-
Equilibrium: The mixture is incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloro-4-iodo-2-methoxybenzamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-4-iodo-2-methoxybenzamide, a halogenated aromatic compound. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. In the absence of a specific SDS for this compound, general precautions for handling halogenated organic compounds should be strictly followed.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the waste is handled safely and in accordance with regulations. The following diagram illustrates the recommended workflow.
Detailed Experimental Protocols
The following protocols provide a detailed, procedural guide for each step in the disposal process.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound is a halogenated organic compound and must be disposed of accordingly.
-
Do not mix this compound with non-halogenated organic waste.[1][2]
-
Do not dispose of this solid chemical down the drain or in regular trash.[3]
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) separately.
Step 2: Containerization
The choice of waste container is critical for safe storage and transport.
-
Use a designated, leak-proof, and chemically compatible container for solid halogenated organic waste.
-
The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[2][4]
-
Ensure the container is in good condition and not cracked or damaged.
Step 3: Labeling
Accurate labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents by writing the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]
-
Indicate the approximate quantity of the waste in the container.
-
Include the date when the first waste was added to the container.
Step 4: Temporary Storage
Waste should be stored safely in the laboratory pending collection by the EHS department.
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.[4][5]
-
This area should be at or near the point of waste generation.[5]
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.[4]
Step 5: Arrange for Pickup
Once the container is full or ready for disposal, arrange for its collection through your institution's established procedures.
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.
-
Provide them with all necessary information about the waste, as indicated on the label.
Step 6: Final Disposal
The final disposal of halogenated organic compounds is typically handled by specialized waste management facilities.
-
Your EHS department will transport the waste to a licensed hazardous waste disposal facility.
-
The most common method for the final disposal of halogenated organic waste is high-temperature incineration under controlled conditions.[6] This process is designed to destroy the organic molecule and prevent the formation of toxic byproducts such as dioxins and furans.[6]
Logical Relationship of Disposal Procedures
The following diagram illustrates the logical flow and dependencies of the key procedural steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling 5-Chloro-4-iodo-2-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Chloro-4-iodo-2-methoxybenzamide. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect against splashes and fine dust.[4][5][6] Safety glasses are insufficient as they do not provide a complete seal.[4] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or reactions.[7][8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for incidental contact.[4][6] For prolonged handling or immersion, laminate film gloves should be considered. Always inspect gloves for tears or punctures before use and never reuse disposable gloves.[9] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against minor spills and contamination of personal clothing.[5][9] |
| Chemical-Resistant Apron | To be worn over a lab coat when handling larger quantities or during procedures with a high splash potential. | |
| Respiratory Protection | Air-Purifying Respirator | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust particles.[10][11] |
II. Safe Handling and Operational Procedures
Adherence to proper handling protocols is critical to prevent exposure and contamination.
A. Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[5]
B. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent, disposable bench paper to contain any potential spills.[12]
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing dishes to prevent dispersal of the fine powder.
-
Employ spatulas and other tools carefully to avoid generating dust.
-
-
Dissolving:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area with an appropriate solvent.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Collect all unused solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels). The container must be clearly labeled with the chemical name and hazard warnings. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Collect all solutions containing this compound. Do not mix with incompatible waste streams. The container must be clearly labeled. |
| Sharps Waste | Puncture-proof sharps container | Dispose of any needles, syringes, or contaminated broken glassware in a designated sharps container. |
All chemical waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Exposure and Spill Response
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Minor Spill | For small spills of the powder, carefully clean up using a HEPA-filtered vacuum or by gently wetting the material with a suitable solvent and absorbing it with an inert material. Place the waste in a sealed container for disposal. |
| Major Spill | Evacuate the area and prevent entry. Contact the institution's emergency response team. |
Emergency Contact Information (Note: This section should be populated with institution-specific information)
-
Emergency Services: 911 (or local equivalent)
-
Environmental Health & Safety: [Insert Phone Number]
-
Principal Investigator: [Insert Name and Phone Number]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. nationallaboratorysales.com [nationallaboratorysales.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. epa.gov [epa.gov]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. gz-supplies.com [gz-supplies.com]
- 10. uwlax.edu [uwlax.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
